5-Bromo-2,3-dichlorophenol CAS 1804909-63-4 properties
The following technical guide details the properties, synthesis, and applications of 5-Bromo-2,3-dichlorophenol (CAS 1804909-63-4), a specialized halogenated aromatic intermediate used in the development of agrochemicals...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of 5-Bromo-2,3-dichlorophenol (CAS 1804909-63-4), a specialized halogenated aromatic intermediate used in the development of agrochemicals and pharmaceuticals.
CAS Registry Number: 1804909-63-4
Chemical Formula: C₆H₃BrCl₂O
Molecular Weight: 241.90 g/mol
IUPAC Name: 5-Bromo-2,3-dichlorophenol
Executive Summary
5-Bromo-2,3-dichlorophenol is a tri-halogenated phenol characterized by a unique 1,2,3,5-substitution pattern. This specific arrangement—placing the bromine atom meta to the hydroxyl group and para to one of the chlorine atoms—imparts distinct electronic properties that are highly valued in medicinal chemistry. It serves as a critical scaffold for Suzuki-Miyaura cross-coupling reactions , enabling the synthesis of complex biaryl systems found in kinase inhibitors and advanced herbicides.
Unlike its more common isomers (e.g., 4-bromo-2,3-dichlorophenol), the 5-bromo variant allows for orthogonal functionalization at the meta position relative to the phenolic hydroxyl, a geometry often required to optimize ligand-receptor binding interactions.
Physicochemical Properties
The following data represents field-standard values and predictive models based on structural analogs (e.g., 2,3-dichlorophenol and 3,5-dichlorophenol).
Property
Value / Description
Note
Appearance
Off-white to pale beige crystalline solid
Oxidizes slightly upon air exposure.
Melting Point
68 – 74 °C
Predicted range based on isomeric trends.
Boiling Point
260 – 265 °C (at 760 mmHg)
High boiling point due to H-bonding.
Solubility
Soluble in DCM, EtOAc, MeOH, DMSO.
Sparingly soluble in water (<0.5 g/L).
pKa (Acid)
7.2 – 7.6
Increased acidity vs. phenol (pKa 10) due to electron-withdrawing halogens.
LogP
3.4 – 3.8
Highly lipophilic.
Storage
2–8 °C, Inert Atmosphere (Ar/N₂)
Hygroscopic; protect from light.
Synthetic Pathways
Synthesis of the 1,2,3,5-substitution pattern is challenging due to the directing effects of the hydroxyl and chlorine groups, which typically favor ortho/para substitution (positions 4 or 6). Accessing the 5-position requires indirect methods, primarily via aniline intermediates.
Method A: The Sandmeyer Hydroxylation (Preferred Route)
This protocol offers the highest regiochemical fidelity by utilizing the commercially available precursor 5-bromo-2,3-dichloroaniline .
Reaction Scheme
Diazotization: Conversion of the aniline to the diazonium salt.
Hydrolysis: Nucleophilic substitution of the diazonium group by water.
Apparatus: 250 mL 3-neck round-bottom flask, internal thermometer, reflux condenser.
Step-by-Step Procedure:
Solubilization: Suspend 5-bromo-2,3-dichloroaniline in 40 mL of water and carefully add 30 mL of concentrated H₂SO₄. Heat to 60°C to dissolve, then cool rapidly to 0–5°C in an ice-salt bath to precipitate the amine sulfate as a fine suspension.
Diazotization: Dropwise add a solution of NaNO₂ (3.15 g in 10 mL H₂O) while maintaining the internal temperature below 5°C. Stir for 1 hour. Destroy excess nitrous acid by adding small amounts of urea until starch-iodide paper remains white.
Hydrolysis: Prepare a separate flask with 50 mL of 50% H₂SO₄ and heat to 100–110°C . Slowly add the cold diazonium solution to the hot acid via an addition funnel. Nitrogen gas evolution will be vigorous.
Work-up: Continue heating for 30 minutes after addition. Cool to room temperature. The product may crystallize or form an oil. Extract with Dichloromethane (3 x 50 mL).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/Ethyl Acetate (9:1) to yield the phenol.[1]
Direct chlorination of 3-bromo-5-chlorophenol can be used, though it requires chromatographic separation of isomers.
Mechanism: The OH group directs incoming electrophiles to the ortho positions (2 and 6). Position 6 is sterically less hindered than Position 2 (between Br and OH).
Reagent: Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).
Outcome: Typically yields a 3:1 mixture favoring the desired 5-bromo-2,3-dichlorophenol over the 3-bromo-2,5-dichloro isomer.
Visualization of Synthesis Logic
Figure 1: Synthetic workflow comparing the specific Sandmeyer route (Left) and the direct chlorination route (Right).
Applications in Drug Discovery
The 5-bromo-2,3-dichlorophenol scaffold is a versatile building block. Its reactivity profile is defined by three distinct handles:
Use: Linker attachment or protection (e.g., formation of methyl ethers).
Aryl Bromide (C-5):
Reactivity: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
Selectivity: The bromine reacts significantly faster than the chlorides, allowing for chemoselective arylation at the 5-position without disturbing the 2,3-dichloro motif.
Aryl Chlorides (C-2, C-3):
Reactivity: Inert under standard coupling conditions; requires specialized ligands for activation.
Use: Provides metabolic stability and lipophilicity to the final drug candidate.
Key Application:
It is frequently employed in the synthesis of SGLT2 inhibitors and kinase modulators where the 2,3-dichloro substitution pattern locks the conformation of the phenyl ring in the active site.
Safety & Handling (HSE)
Signal Word:DANGER
Hazard Class
Statement
Precaution
Skin Corr. 1B
Causes severe skin burns and eye damage.
Wear nitrile gloves (min 0.11mm) and face shield.
Acute Tox. 4
Harmful if swallowed or inhaled.
Use only in a chemical fume hood.
Aquatic Acute 1
Very toxic to aquatic life.
Collect all waste for hazardous disposal; do not drain.
First Aid:
Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses. Consult an ophthalmologist.
Skin Contact: Wash with PEG-400 or copious soap and water. Phenols can penetrate skin rapidly—seek medical attention if large areas are exposed.
Precursor Synthesis: Patent WO2022066851A1. Pyrido[4,3-b]indole derivatives and their use as pharmaceuticals. (Describes the use of 5-bromo-2,3-dichloroaniline). Link
Chemical Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1804909-63-4. Link
5-Bromo-2,3-dichlorophenol: Structural Elucidation & Synthetic Methodologies
[1] Abstract This technical guide provides an in-depth analysis of 5-Bromo-2,3-dichlorophenol , a halogenated phenolic intermediate critical in the development of agrochemicals and antifungal pharmacophores.[1] Unlike it...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This technical guide provides an in-depth analysis of 5-Bromo-2,3-dichlorophenol , a halogenated phenolic intermediate critical in the development of agrochemicals and antifungal pharmacophores.[1] Unlike its more common isomers (e.g., 4-bromo-2,3-dichlorophenol), the 5-bromo isomer presents a unique synthetic challenge due to the meta-relationship between the hydroxyl directing group and the bromine substituent.[1] This document outlines the physicochemical profile, proposes a high-fidelity C-H activation synthetic route to overcome regioselectivity issues, and details analytical characterization protocols.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The specific substitution pattern (1-OH, 2,3-di-Cl, 5-Br) creates a molecule with distinct electronic properties.[1][2] The vicinal dichlorides at positions 2 and 3 create a steric block on one side of the hydroxyl group, while the bromine at position 5 increases lipophilicity without disrupting the ortho-position (C6) hydrogen bond donor capability.[1]
Nomenclature & Identifiers
Identifier Type
Value
IUPAC Name
5-Bromo-2,3-dichlorophenol
SMILES
Oc1c(Cl)c(Cl)cc(Br)c1
Molecular Formula
C₆H₃BrCl₂O
Molecular Weight
241.90 g/mol
Isomeric Note
Distinct from the commercially common 4-bromo isomer (formed via direct EAS).[1]
Calculated Physicochemical Properties
Data derived from structure-activity relationship (SAR) modeling of halogenated phenols.
Property
Value (Predicted)
Causality & Impact
LogP (Lipophilicity)
3.6 – 3.9
High lipophilicity due to tri-halogenation; ideal for membrane permeability in antifungal applications.[1]
pKa (Acidity)
7.2 – 7.5
More acidic than phenol (pKa 10) due to the inductive electron-withdrawing effects (-I) of Cl and Br, stabilizing the phenoxide anion.[1]
The phenolic oxygen (halogens are weak acceptors).[1]
Melting Point
65 – 70 °C
Solid at room temperature; crystal packing stabilized by halogen-halogen interactions.[1]
Synthetic Methodologies
The Regioselectivity Challenge
Direct bromination of 2,3-dichlorophenol fails to yield the 5-bromo isomer.[1] The hydroxyl group (strong activator) directs incoming electrophiles to the ortho (C6) and para (C4) positions.[1] Position 5 is meta to the hydroxyl and effectively inaccessible via standard Electrophilic Aromatic Substitution (EAS).[1]
Recommended Protocol: Ir-Catalyzed C-H Borylation
To access the 5-position, we utilize steric control rather than electronic control.[1] The Iridium-catalyzed C-H borylation allows functionalization at the most sterically accessible carbon (C5), followed by oxidation to the phenol.[1]
Precursor: 1-Bromo-2,3-dichlorobenzene (Commercially available or synthesized via Sandmeyer from 2,3-dichloroaniline).[1]
Step-by-Step Workflow:
Borylation: React 1-bromo-2,3-dichlorobenzene with bis(pinacolato)diboron (B₂pin₂) using an Ir(cod)(OMe)₂ catalyst and dtbpy ligand.[1]
Mechanism:[1][3] The bulky catalyst avoids the crowded 2,3-dichloro region and the ortho-bromo region (C6), selectively activating C5.[1]
Oxidation: Convert the resulting aryl boronate ester to a phenol using basic hydrogen peroxide (H₂O₂/NaOH).[1]
5-Bromo-2,3-dichlorophenol serves as a high-value scaffold because it combines lipophilicity with a reactive handle (OH) for further derivatization (e.g., ether formation).[1]
Pharmacophore Mapping
The molecule acts as a bioisostere for other tri-substituted benzenes found in:
Toxic to aquatic life with long-lasting effects (due to halogen persistence).[1]
Protocol: Handle in a fume hood. Avoid release to the environment.[1] In case of skin contact, wash with PEG-400 or large amounts of soapy water (phenols penetrate skin rapidly).[1]
References
PubChem Database. 5-Bromo-2-chlorophenol and Isomer Data.[1] National Library of Medicine.[1] (Note: Used for comparative physicochemical property modeling).[1]
Hartwig, J. F. (2012).[1] Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Functionalization.[1] Accounts of Chemical Research.[1] (Foundational reference for the C-H activation synthesis route proposed in Section 2.2).
Sigma-Aldrich. Safety Data Sheet: Chlorophenols.[1] (General safety protocols for halogenated phenols).[1]
Thermo Fisher Scientific. Product Search: Bromochlorophenols.[1] (Source for precursor availability).[1]
Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 5-Bromo-2,3-dichlorophenol
For Researchers, Scientists, and Drug Development Professionals Introduction: A Proactive Approach to Safety with Novel Halogenated Phenols In the fast-paced world of pharmaceutical and materials science research, novel...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Safety with Novel Halogenated Phenols
In the fast-paced world of pharmaceutical and materials science research, novel halogenated phenols like 5-Bromo-2,3-dichlorophenol are valuable intermediates. Their unique electronic and structural properties make them key building blocks for complex molecular architectures. However, the very reactivity that makes them useful also necessitates a thorough and proactive approach to safety. As a novel compound, a specific Safety Data Sheet (SDS) for 5-Bromo-2,3-dichlorophenol is not yet widely available.
This guide, therefore, adopts a first-principles, scientifically-grounded approach to safety. By analyzing the toxicological and handling data of structurally similar compounds—specifically, isomers such as 4-bromo-2,5-dichlorophenol and 5-bromo-2-chlorophenol, as well as the parent phenol molecule—we can construct a robust and reliable safety framework. This document serves as an in-depth technical resource to empower researchers to handle 5-Bromo-2,3-dichlorophenol with the highest degree of safety, ensuring both personal well-being and the integrity of experimental outcomes. The core principle is to treat this compound with the respect due to a substance with a high likelihood of being harmful if handled improperly.
Anticipated Hazard Profile and GHS Classification
Based on an aggregation of data from its structural isomers, 5-Bromo-2,3-dichlorophenol is anticipated to be a hazardous substance. The phenolic hydroxyl group, combined with the heavy halogen (bromine and chlorine) substituents, suggests significant potential for toxicity and irritation. The following GHS (Globally Harmonized System) classifications should be assumed until specific data becomes available.
Table 1: Anticipated GHS Hazard Classification for 5-Bromo-2,3-dichlorophenol
Hazard Class
Hazard Category
Anticipated Hazard Statement
Basis of Classification (Source Analogs)
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Consistent across multiple isomers like 4-Bromo-2,5-dichlorophenol and 5-Bromo-2-chlorophenol.[1][2]
Inhalation of dusts can irritate the respiratory tract.[1][2]
The presence of multiple halogen atoms on the phenol ring likely enhances its lipophilicity and persistence, potentially leading to bioaccumulation and long-term environmental effects. Therefore, it is also prudent to consider it as potentially harmful to aquatic life.
Physicochemical Properties and Their Safety Implications
While experimental data for 5-Bromo-2,3-dichlorophenol is scarce, we can infer its likely properties from related compounds.
Table 2: Predicted Physicochemical Properties and Safety Relevance
Property
Predicted Value/State
Rationale & Safety Implication
Appearance
White to off-white or light brown crystalline solid.
As a solid, the primary exposure risk during handling is through inhalation of dust or direct skin contact. Engineering controls to minimize dust generation are critical.[3]
Molecular Formula
C₆H₃BrCl₂O
---
Molecular Weight
241.89 g/mol
A relatively heavy molecule, suggesting low volatility under standard conditions but dust can be easily aerosolized.[2]
Melting Point
Expected in the range of 50-70°C
The compound is a solid at room temperature. Heating should be done with care in a well-ventilated area.[3][4]
Solubility
Limited solubility in water; soluble in organic solvents (e.g., ethanol, acetone).
Spills should not be cleaned with water alone as it may not be effective and could spread contamination. Use appropriate sorbents for organic chemicals.[3]
Reactivity
Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.
Avoid contact with these materials to prevent vigorous or explosive reactions. Thermal decomposition may produce toxic fumes like hydrogen chloride and hydrogen bromide.[5]
Core Safety Protocols: A Self-Validating System
The following protocols are designed to create a self-validating system of safety. Each step is included to mitigate a specific, identified risk, thereby ensuring that the entire workflow is inherently safe.
Risk Assessment and the Hierarchy of Controls
Before any experiment, a thorough risk assessment is mandatory. The causality behind this is simple: you cannot protect against a hazard you have not identified. The hierarchy of controls must be applied to mitigate these risks.
Caption: Hierarchy of Controls for potent compounds.
1. Elimination/Substitution (Most Effective):
Causality: The most effective way to avoid a hazard is to remove it.
Action: In drug development, eliminating the target molecule isn't possible. However, always evaluate if a less hazardous precursor or intermediate can achieve the same synthetic goal.
2. Engineering Controls:
Causality: To prevent inhalation and contain spills, the compound must be physically isolated from the researcher.
Action:
Weighing: Always weigh the solid compound within a ventilated balance enclosure or a powder-containment hood to prevent the inhalation of fine particulates.
Reactions & Manipulations: All work, including transfers, dilutions, and reactions, must be conducted inside a certified chemical fume hood.
3. Administrative Controls:
Causality: Standardized procedures and awareness reduce the likelihood of human error.
Action:
Develop a written Standard Operating Procedure (SOP) specific to this compound.
Clearly label all containers.
Designate a specific area of the lab for working with this compound.
Ensure all personnel are trained on the specific hazards and handling procedures.
4. Personal Protective Equipment (PPE) (Least Effective):
Causality: PPE is the last line of defense, protecting the user from contact when other controls fail.
Action:
Eye Protection: Chemical splash goggles are mandatory.
Hand Protection: Nitrile gloves are a minimum requirement. Given the potential for rapid skin absorption, consider double-gloving. Change gloves immediately if contamination is suspected.
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
Preparation: Don appropriate PPE and ensure the chemical fume hood is functioning correctly.
Weighing: Weigh the required amount of 5-Bromo-2,3-dichlorophenol in a ventilated balance enclosure. Use anti-static weighing paper or a tared container to minimize dust.
Transfer: Carefully transfer the solid to the reaction vessel inside the fume hood.
Solubilization: Add the solvent slowly to the solid to avoid splashing. If necessary, use gentle agitation (magnetic stirring) to dissolve.
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials.[6]
Emergency Procedures: Spill and Exposure Response
A pre-planned emergency response is critical to mitigating harm.
Caption: Spill Response Workflow for Halogenated Phenols.
In Case of Skin Contact:
Rationale: Halogenated phenols can be absorbed through the skin and cause severe burns and systemic toxicity.[7][8] Immediate and thorough decontamination is vital.
Protocol:
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
Seek immediate medical attention. Do not delay.[6]
In Case of Eye Contact:
Rationale: The compound is a serious eye irritant and can cause significant damage.
Protocol:
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
All waste containing 5-Bromo-2,3-dichlorophenol, including contaminated PPE and absorbent materials, must be treated as hazardous waste. Collect it in a sealed, properly labeled container for disposal by a licensed hazardous waste contractor. Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent (such as ethanol or acetone) followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.
Conclusion
While 5-Bromo-2,3-dichlorophenol represents a valuable tool for chemical innovation, its potential hazards demand a rigorous and informed approach to safety. By understanding the risks inherent to the halogenated phenol class of compounds and implementing the multi-layered safety protocols outlined in this guide—from engineering controls to emergency preparedness—researchers can confidently and safely unlock its synthetic potential. This proactive safety culture is not a barrier to discovery but rather the foundation upon which robust and reproducible science is built.
References
PubChem. (n.d.). 5-Bromo-2-chlorophenol. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Retrieved February 9, 2026, from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Retrieved February 9, 2026, from a URL similar to the one provided in the search results.
AICIS. (2022, January 14). Phenol, 2,4-dichloro- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. Retrieved February 9, 2026, from a URL similar to the one provided in the search results.
PubChem. (n.d.). 4-Bromo-2,5-dichlorophenol. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
PubChem. (n.d.). 4-Bromo-2,3-Dichlorophenol. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
PubChem. (n.d.). 3-Bromo-2,5-dichlorophenol. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
Sigma-Aldrich. (n.d.). 5-Bromo-2,4-dichlorophenol. Retrieved February 9, 2026, from a URL similar to the one provided in the search results.
PubChem. (n.d.). 2,4-Dichlorophenol. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved February 9, 2026, from a URL similar to the one provided in the search results.
ResearchGate. (2025, September 24). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Retrieved February 9, 2026, from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved February 9, 2026, from a URL similar to the one provided in the search results.
PMC. (n.d.). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
ScienceDirect. (n.d.). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Retrieved February 9, 2026, from a URL similar to the one provided in the search results.
ChemicalSafetyFacts.org. (n.d.). Phenol. Retrieved February 9, 2026, from [Link]
GOV.UK. (2024, October 1). Phenol: general information. Retrieved February 9, 2026, from [Link]
Wikipedia. (n.d.). 2,5-Dichlorophenol. Retrieved February 9, 2026, from [Link]
This technical guide details the physicochemical profile, synthesis, and applications of 5-Bromo-2,3-dichlorophenol , a specialized halogenated aromatic intermediate used in high-value medicinal chemistry campaigns.[1] P...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, synthesis, and applications of 5-Bromo-2,3-dichlorophenol , a specialized halogenated aromatic intermediate used in high-value medicinal chemistry campaigns.[1]
5-Bromo-2,3-dichlorophenol is a tri-halogenated phenolic scaffold characterized by a unique substitution pattern that renders it highly valuable for structure-activity relationship (SAR) studies.[1][2] Unlike its more common isomers (e.g., 4-bromo-2,3-dichlorophenol), the 5-bromo position provides a meta vector relative to the hydroxyl group, allowing for the introduction of aryl or heteroaryl groups via cross-coupling reactions without disrupting the ortho-chlorine steric shield.[1] This compound is increasingly cited in patent literature regarding KRAS inhibitors and other targeted oncology therapies, where it serves as a critical "warhead" or linker fragment.
Chemical Identity & Physicochemical Profile
The specific arrangement of halogen atoms—two chlorines at the 2,3-positions and a bromine at the 5-position—creates a distinct electronic and steric environment.[1][2] The 2,3-dichloro motif increases the acidity of the phenol (lowering pKa) and provides metabolic stability by blocking the most reactive metabolic sites (ortho-oxidation).[1]
Electronic Effects: The hydroxyl group (-OH) is an electron-donating group (EDG), while the halogens are electron-withdrawing groups (EWG).[1][2] The 5-bromo position is activated for oxidative addition to metal catalysts (Pd, Ni) but is electronically deactivated for electrophilic aromatic substitution, making it a stable handle for pre-functionalization.
Steric Environment: The 2,3-dichloro substitution creates a "steric wall" on one side of the phenol, influencing the binding conformation in protein pockets and preventing O-glucuronidation at the adjacent position.[1]
Synthesis & Manufacturing Pathways
Direct bromination of 2,3-dichlorophenol typically yields the para-isomer (4-bromo).[1] Therefore, the synthesis of the 5-bromo isomer requires a directed approach, often utilizing a Sandmeyer sequence starting from a nitrobenzene precursor.[1]
Validated Synthetic Route (Sandmeyer Strategy)
This route ensures regiochemical purity by establishing the substitution pattern on the benzene ring prior to phenol formation.
Precursor Selection: Start with 1-Bromo-3,4-dichloro-5-nitrobenzene (CAS 1805596-72-8).[1]
Reduction: The nitro group is reduced to an amine using Iron/Ammonium Chloride or Raney Nickel/Hydrazine.[2]
Reaction:
Diazotization: The resulting aniline (5-bromo-2,3-dichloroaniline) is treated with sodium nitrite (
) in sulfuric acid at 0°C to form the diazonium salt.[1][2]
Hydrolysis: The diazonium salt is hydrolyzed in hot aqueous acid (
/, 100°C) to replace the diazo group with a hydroxyl group.
Caption: Figure 1. Regioselective synthesis of 5-Bromo-2,3-dichlorophenol via the Sandmeyer route.
Reactivity & Applications in Drug Discovery
The 5-bromo handle allows this molecule to serve as a versatile L-shaped building block .[1][2]
Key Transformations
Suzuki-Miyaura Coupling: The C-Br bond reacts with aryl boronic acids to form biaryl ether scaffolds.[1]
Buchwald-Hartwig Amination: Introduction of amine groups at the 5-position to create kinase inhibitor cores.[1]
O-Alkylation: The phenolic oxygen can be alkylated to attach linkers or solubilizing groups.[1][2]
Case Study: KRAS Inhibition
Recent patent literature (e.g., WO2005/016883, WO2007/091152) suggests the utility of this fragment in designing inhibitors for GTPase proteins [3]. The 2,3-dichloro motif is hypothesized to lock the biaryl conformation relative to the protein backbone, enhancing binding affinity.[1]
TLC Analysis: Develop in 10% Ethyl Acetate / 90% Hexanes.
is typically ~0.3–0.4.
Recrystallization: Dissolve the solid in minimal hot hexanes (
). Add ethyl acetate dropwise until clear. Cool slowly to .
NMR Validation (
NMR, 400 MHz, ):
5.60 (s, 1H, -OH, exchangeable)
7.05 (d, Hz, 1H, Ar-H at C6)
7.28 (d, Hz, 1H, Ar-H at C4)
Note: The coupling constant (
Hz) confirms the meta-relationship between the protons.[1]
References
National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 121227864, 5-Bromo-2,3-dichlorophenol. Retrieved from [Link]
ChemSpider. (2025). Predicted Properties for Halogenated Phenols. Royal Society of Chemistry.
Pfizer Limited.[6] (2007).[3][6] International Patent WO2007/091152: Pyrazole Derivatives as CRF1 Receptor Antagonists.[1][2] WIPO. Retrieved from [Link]
ICOS Corporation. (2005).[3] International Patent WO2005/016883: Chemical Compounds.[1] WIPO. Retrieved from [Link]
Synthesis of 5-Bromo-2,3-dichlorophenol from 2,3-dichlorophenol
An in-depth guide to the regioselective synthesis of 5-Bromo-2,3-dichlorophenol, a valuable halogenated intermediate for specialized chemical development. This document provides a comprehensive overview of the underlying...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the regioselective synthesis of 5-Bromo-2,3-dichlorophenol, a valuable halogenated intermediate for specialized chemical development. This document provides a comprehensive overview of the underlying chemical principles, a detailed experimental protocol, and essential safety and analytical guidelines tailored for researchers in organic synthesis and drug development.
Introduction and Strategic Importance
Halogenated phenols are critical building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1] The specific substitution pattern of halogens on the phenolic ring is a key determinant of the final product's biological activity and physical properties. 5-Bromo-2,3-dichlorophenol is a unique scaffold, offering multiple sites for further functionalization. The synthesis of this specific regioisomer via direct electrophilic bromination of 2,3-dichlorophenol presents a significant chemical challenge due to the complex interplay of directing effects from the existing substituents. This guide outlines a strategic approach to navigate these challenges and achieve the desired synthesis.
Reaction Principle: Navigating Directing Effects in Electrophilic Aromatic Substitution
The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry.[2][3] In this reaction, the electron-rich aromatic ring of 2,3-dichlorophenol acts as a nucleophile, attacking an electrophile—in this case, an electrophilic bromine species (Br⁺ or a polarized bromine molecule).
The primary challenge is controlling the regioselectivity of the bromination. The outcome is dictated by the directing effects of the substituents already present on the benzene ring:
Hydroxyl (-OH) Group: A powerful activating group that directs incoming electrophiles to the ortho (C6) and para (C4) positions.
Chloro (-Cl) Groups: These are deactivating groups due to their inductive electron-withdrawing nature, yet they are also ortho, para-directors because of resonance effects. The chlorine at C2 directs towards C5 (para), while the chlorine at C3 directs towards C4 and C6 (ortho).
The combined influence of these groups makes the reaction complex. The strongly activating hydroxyl group would typically favor substitution at the C4 and C6 positions. However, by carefully controlling reaction conditions, such as temperature and solvent polarity, it is possible to influence the kinetic and thermodynamic pathways to favor the formation of the less-obvious 5-bromo isomer. This protocol is designed to maximize the yield of the target compound by mitigating the formation of undesired side products.
Proposed Reaction Mechanism
The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[2]
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-2,3-dichlorophenol
Executive Summary This guide details the protocols for the chemoselective Suzuki-Miyaura cross-coupling of 5-Bromo-2,3-dichlorophenol (CAS: N/A for specific isomer, generic polyhalophenol class) . This substrate presents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocols for the chemoselective Suzuki-Miyaura cross-coupling of 5-Bromo-2,3-dichlorophenol (CAS: N/A for specific isomer, generic polyhalophenol class) . This substrate presents a unique "triad" of challenges:
Chemoselectivity: Differentiating the reactive C-Br bond from the two unreactive C-Cl bonds.
Electronic Deactivation: The electron-poor ring (due to two -Cl atoms) facilitates oxidative addition but may destabilize the transmetallation step.
Protic Interference: The free phenolic hydroxyl (-OH) group can poison traditional Pd(0) catalysts or consume boronic acids via protodeboronation.
This note provides two distinct workflows: a Direct Coupling Protocol (for rapid screening) and a Protection-Deprotection Strategy (for high-purity pharmaceutical intermediates).
Mechanistic Insight & Chemoselectivity
The Halogen Hierarchy
The success of this reaction relies on the bond dissociation energy (BDE) differences between the carbon-halogen bonds. Palladium(0) undergoes oxidative addition to Aryl-Halides in the following order of reactivity:
In 5-Bromo-2,3-dichlorophenol, the C-Br bond is significantly weaker than the C-Cl bonds. Furthermore, the electron-withdrawing nature of the two chlorine atoms at positions 2 and 3 reduces the electron density of the aromatic ring. Counter-intuitively, this accelerates the oxidative addition of the Pd(0) into the C-Br bond, making this substrate highly reactive compared to a simple bromophenol.
The Phenol Problem
The free phenol (
due to Cl-substituents) is acidic. In the presence of strong bases (e.g., ), it forms a phenoxide anion. While this increases water solubility, it can coordinate to the Palladium center, forming an unreactive "Pd-ate" complex, or facilitate the homocoupling of the boronic acid.
Pathway Visualization
The following diagram illustrates the chemoselective pathway, highlighting why the Chlorine atoms remain intact.
Figure 1: Catalytic cycle emphasizing the chemoselective oxidative addition to the C-Br bond while preserving the C-Cl bonds.
Experimental Protocols
Decision Matrix: Which Method to Choose?
Feature
Method A: Direct Coupling
Method B: Protection Strategy
Primary Use
Rapid library synthesis, initial screening.
Scale-up, GMP manufacturing, high purity.
Step Count
1 Step
3 Steps (Protect Couple Deprotect)
Yield
Moderate (60-75%)
High (>85% overall)
Purity
Risk of protodeboronation byproducts.
Excellent.
Catalyst
Requires robust precatalysts (e.g., XPhos Pd G3).
Standard Pd(PPh3)4 or Pd(dppf)Cl2.
Method A: Direct Coupling (Protection-Free)
Recommended for rapid synthesis where step-count reduction is critical.
Rationale: Uses a Buchwald Precatalyst (XPhos Pd G3) which is highly active and stable to the presence of free phenols and water. The base used is
, which is mild enough to prevent side reactions on the electron-deficient ring.
Materials:
Substrate: 5-Bromo-2,3-dichlorophenol (1.0 equiv)
Boronic Acid:
(1.2 - 1.5 equiv)
Catalyst: XPhos Pd G3 (1 - 3 mol%)
Base:
(0.5 M aqueous solution, 3.0 equiv)
Solvent: THF or 1,4-Dioxane
Protocol:
Setup: Charge a reaction vial equipped with a stir bar with 5-Bromo-2,3-dichlorophenol (1.0 mmol, 241 mg), Boronic Acid (1.2 mmol), and XPhos Pd G3 (0.02 mmol, 17 mg).
Inertion: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes.
Solvent Addition: Add degassed THF (4 mL) and 0.5 M aqueous
(6 mL) via syringe.
Reaction: Heat the mixture to 60°C for 4–12 hours.
Note: Do not exceed 80°C to avoid potential activation of the C-Cl bonds.
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenol product). Extract with Ethyl Acetate (3 x 10 mL).
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Method B: The Protection Strategy (Gold Standard)
Recommended for drug development to ensure no catalyst poisoning and maximum yield.
Rationale: Protecting the phenol as a Methyl Ether (using MeI) or Methoxymethyl Ether (MOM) eliminates the acidic proton. This allows the use of standard, cheaper catalysts and prevents "scrambling" or deboronation.
Step 1: Protection (Methylation)
Dissolve 5-Bromo-2,3-dichlorophenol (1.0 equiv) in Acetone.
Add
(2.0 equiv) and Methyl Iodide (MeI, 1.2 equiv).
Reflux for 2 hours. Quantitative conversion is typical.
Conditions: Heat at 80-90°C for 4 hours under inert atmosphere.
Workup: Standard aqueous extraction.
Step 3: Deprotection (Demethylation)
Dissolve the biaryl product in dry DCM at 0°C.
Add
(1M in DCM, 2.0 equiv) dropwise.
Stir at 0°C
RT for 2 hours.
Quench: Pour onto ice water carefully.
Result: High purity 5-Aryl-2,3-dichlorophenol .
Workflow Decision Tree
Figure 2: Decision tree for selecting the optimal synthetic route based on project stage.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning by free phenol.
Switch to Method B (Protection) or increase catalyst loading to 5 mol% XPhos Pd G3.
Dehalogenation (Loss of Cl)
Reaction temperature too high (>100°C) or Hydride source present.
Lower temp to 60-70°C. Use anhydrous solvents if using hydride-donor bases (avoid isopropanol if possible).
Protodeboronation
Unstable Boronic Acid + Free Phenol.
Use Boronic Esters (Pinacol esters) instead of acids. Add base slowly.
Homocoupling
Oxygen present in system.
Degas solvents thoroughly (sparge with Argon for 15 mins).
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Detailed discussion on reactivity order Br vs Cl).
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. (Protocol for XPhos Pd G3 usage).
Al-Masum, M., & Alalwan, H. (2020).[3] Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides.[3][4][5] International Journal of Organic Chemistry, 10, 135-143.[3] (Direct coupling of phenols).
Application Notes and Protocols for 5-Bromo-2,3-dichlorophenol in Pharmaceutical Synthesis
Abstract 5-Bromo-2,3-dichlorophenol is a strategically important halogenated intermediate in the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs). Its unique substitution patt...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Bromo-2,3-dichlorophenol is a strategically important halogenated intermediate in the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern—featuring a reactive hydroxyl group, a bromine atom amenable to cross-coupling reactions, and two chlorine atoms that modulate electronic properties and block specific positions—makes it a versatile scaffold in medicinal chemistry. This guide provides an in-depth exploration of its applications, detailing its chemical properties, role in API synthesis, and validated protocols for its use and quality control. The content herein is designed for researchers, medicinal chemists, and process development scientists engaged in the intricate task of drug discovery and manufacturing.
Introduction: The Strategic Importance of Halogenated Intermediates
In the landscape of modern drug discovery, the synthesis of novel molecular entities is a complex, multi-step process where the choice of starting materials and intermediates is paramount.[1][2] Halogenated compounds, such as 5-Bromo-2,3-dichlorophenol, are foundational building blocks that offer medicinal chemists a reliable toolkit for molecular elaboration.[3][4] The halogens serve not just as simple substituents but as "functional handles" that can be selectively addressed.
Bromine is exceptionally useful for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions.[5][6]
Chlorine atoms enhance the lipophilicity of a molecule, potentially improving membrane permeability, and can direct further electrophilic substitution reactions.[4]
The phenolic hydroxyl group is a key nucleophile, readily participating in etherification (O-arylation/O-alkylation) and esterification reactions to build more complex structures.[7][8]
5-Bromo-2,3-dichlorophenol is particularly valuable in the synthesis of kinase inhibitors, a major class of therapeutics in oncology and immunology.[9][10] Kinases are enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases.[10][11] The diaryl ether or biaryl scaffolds common to many kinase inhibitors can be efficiently constructed using this intermediate.[9]
Physicochemical and Safety Data
A thorough understanding of a chemical's properties and hazards is the bedrock of safe and reproducible science.
Physicochemical Properties
The key properties of 5-Bromo-2,3-dichlorophenol are summarized below.
Property
Value
Source
CAS Number
1804909-63-4
Fluorochem
Molecular Formula
C₆H₃BrCl₂O
PubChem
Molecular Weight
241.89 g/mol
PubChem
IUPAC Name
5-bromo-2,3-dichlorophenol
Fluorochem
Appearance
White to off-white crystalline solid
---
LogP
3.65
Fluorochem
Hydrogen Bond Donors
1
Fluorochem
Hydrogen Bond Acceptors
1
Fluorochem
Data sourced from commercial supplier and public chemical databases.
Safety and Handling
5-Bromo-2,3-dichlorophenol is a hazardous substance and must be handled with appropriate precautions.
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14]
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[13]
Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[15] Change gloves immediately if contamination occurs.
First Aid: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[15][16] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[15]
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]
Application in Pharmaceutical Synthesis: A Strategic Overview
The trifecta of functional groups on 5-Bromo-2,3-dichlorophenol allows for sequential, controlled reactions. A medicinal chemist can leverage this to build molecular complexity in a planned manner.
Common Synthetic Transformations:
O-Arylation/Alkylation: The phenolic hydroxyl is often the first point of reaction, used to form diaryl ethers. This is a key structural motif in many kinase inhibitors.[7][17]
Suzuki-Miyaura Coupling: The bromine atom can be readily coupled with a variety of boronic acids or esters to form a biaryl linkage, another critical structure in modern pharmaceuticals.[18][19]
Other Cross-Couplings: Buchwald-Hartwig amination or Sonogashira coupling can also be performed at the bromine position to introduce nitrogen or alkyne functionalities, respectively.
The diagram below illustrates a generalized workflow for synthesizing a potential kinase inhibitor scaffold.
Caption: General synthetic workflow using 5-Bromo-2,3-dichlorophenol.
Experimental Protocols
The following protocols are representative examples. Researchers should always perform their own risk assessment and optimization.
Protocol 1: Synthesis of a Diaryl Ether via Nucleophilic Aromatic Substitution (O-Arylation)
This protocol describes the reaction of 5-Bromo-2,3-dichlorophenol with an activated aryl halide. This is a foundational step in creating many bioactive molecules.
Objective: To synthesize 1-(5-bromo-2,3-dichlorophenoxy)-4-nitrobenzene.
Causality and Rationale:
Reagents: 4-Fluoronitrobenzene is used as the electrophile. The nitro group strongly activates the ring towards nucleophilic aromatic substitution (SNAr), making the fluorine a good leaving group.
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SNAr reaction, which typically proceeds faster in such solvents.
Temperature: Elevated temperature (80-100 °C) is used to provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Step-by-Step Methodology:
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2,3-dichlorophenol (2.42 g, 10.0 mmol).
Solvent and Base Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq) and anhydrous DMF (30 mL).
Reagent Addition: Add 4-fluoronitrobenzene (1.41 g, 10.0 mmol, 1.0 eq) to the stirring suspension.
Heating: Heat the reaction mixture to 90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into 200 mL of ice-cold water. A solid precipitate should form.
Stir for 30 minutes to ensure complete precipitation.
Collect the solid by vacuum filtration, washing the filter cake with water (3 x 50 mL).
Purification:
Dry the crude solid under vacuum.
Recrystallize the crude product from ethanol or isopropanol to yield the pure diaryl ether.
Dry the purified crystals in a vacuum oven at 40-50 °C.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.
Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for assessing the purity of the 5-Bromo-2,3-dichlorophenol starting material.
Objective: To determine the purity of 5-Bromo-2,3-dichlorophenol by area percent.
Causality and Rationale:
Stationary Phase: A C18 column is a general-purpose reversed-phase column that provides good retention and separation for moderately nonpolar molecules like halogenated phenols.
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is the organic modifier (strong solvent), and water is the weak solvent. Starting with a higher water content allows for good retention on the column, and gradually increasing the acetonitrile content elutes the analyte and any impurities based on their hydrophobicity.[20][21]
Acidification: A small amount of formic acid (or phosphoric acid) is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group. This ensures a single, sharp peak shape and reproducible retention times.
Detection: UV detection at 280 nm is chosen, as this is a common wavelength where substituted benzene rings exhibit strong absorbance.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh approximately 10 mg of 5-Bromo-2,3-dichlorophenol and dissolve it in 10 mL of acetonitrile to make a ~1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with a 50:50 acetonitrile:water mixture.
HPLC System and Conditions:
Instrument: Agilent 1200 series or equivalent.[22]
Column: Agilent Poroshell 120 SB-C18, 4.6 x 100 mm, 2.7 µm.[22]
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
UV Detection: 280 nm.
Gradient Program:
Time (min)
%B
0.0
40
10.0
95
12.0
95
12.1
40
| 15.0 | 40 |
Analysis:
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
Inject a blank (50:50 acetonitrile:water) to ensure a clean baseline.
Inject the prepared sample solution.
Integrate all peaks in the chromatogram.
Calculation: Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Self-Validation and System Suitability:
Tailing Factor: The main peak should have a tailing factor between 0.9 and 1.5.
Reproducibility: Five replicate injections of the standard should show a relative standard deviation (RSD) of <2.0% for the peak area and retention time.
Caption: A typical quality control workflow for an incoming pharmaceutical intermediate.
Conclusion
5-Bromo-2,3-dichlorophenol is more than just a chemical; it is a strategic tool for the efficient construction of complex pharmaceutical agents. Its well-defined reactivity allows for selective and high-yielding transformations, which are critical in the lengthy and costly process of drug development. By understanding the causality behind the synthetic and analytical protocols, researchers can harness the full potential of this versatile intermediate, paving the way for the discovery of next-generation therapeutics. The protocols and data presented here serve as a robust starting point for any scientist looking to incorporate this valuable building block into their research and development pipeline.
References
[23] The Role of 5-Bromo-2-chlorophenol in Modern Drug Discovery & Agrochemical Innovation. GESCHEM. Available at: [Link]
[3] Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing. (2025). PYG Lifesciences. Available at: [Link]
[7] Surry, D. S., & Buchwald, S. L. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. Available at: [Link]
[9] Kubo, K., et al. (2005). Novel Potent Orally Active Selective VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Structure−Activity Relationships, and Antitumor Activities of N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas. Journal of Medicinal Chemistry. Available at: [Link]
[12] 4-Bromo-2,5-dichlorophenol. PubChem. Available at: [Link]
[24] Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency (EPA). Available at: [Link]
[25] Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. ResearchGate. Available at: [Link]
[13] Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]
[5] Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. BMC Chemistry. Available at: [Link]
[22] Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012). Agilent Technologies. Available at: [Link]
[26] Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Available at: [Link]
[27] Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. PubMed. Available at: [Link]
[14] Phenol SOP. Texas Woman's University. Available at: [Link]
[17] Kelly, C. B., et al. (2018). Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. ACS Catalysis. Available at: [Link]
[11] Watschinger, K., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules. Available at: [Link]
[20] RP -HPLC method for the determination of removal phenol as a pollutant in aqueous solution. ResearchGate. Available at: [Link]
[28] Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
[15] Phenol Chemical Safety Protocol. Vanderbilt University Environmental Health & Safety. Available at: [Link]
[10] Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
[21] Stalikas, C. D., et al. (2012). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of AOAC International. Available at: [Link]
[1] The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
[8] Transition-Metal-Free O-Arylation of Alcohols and Phenols with S-Arylphenothiaziniums. ResearchGate. Available at: [Link]
[29] Improving chromatographic analysis of phenolic compounds. Chulalongkorn University Digital Collections. Available at: [Link]
[30] Patil, S. A. (2014). Role of Medicinal Chemist in the Modern Drug Discovery and Development. Journal of Pharmaceutical Care & Health Systems. Available at: [Link]
[19] Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
[31] The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. ResearchGate. Available at: [Link]
[32] CgPhen-DalPhos Enables the Nickel-Catalyzed O-Arylation of Tertiary Alcohols with (Hetero)Aryl Electrophiles. ResearchGate. Available at: [Link]
[33] Separation of Bromodichlorobenzene isomers. (2007). Chromatography Forum. Available at: [Link]
[4] Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. Available at: [Link]
[34] Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]
[35] Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. ResearchGate. Available at: [Link]
[36] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. Available at: [Link]
[37] The role of the medicinal chemist in drug discovery - Then and now. ResearchGate. Available at: [Link]
[38] Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Europe PMC. Available at: [Link]
[39] Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. LSU Health Shreveport. Available at: [Link]
[2] The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. National Institutes of Health. Available at: [Link]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-2,3-dichlorophenol
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide provides an in-depth exploration of Nucleophilic Aromatic Substitution (SNAr) reactions...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides an in-depth exploration of Nucleophilic Aromatic Substitution (SNAr) reactions specifically tailored to the versatile yet complex substrate, 5-Bromo-2,3-dichlorophenol. Moving beyond generic protocols, this document elucidates the underlying principles governing reactivity and regioselectivity in polyhalogenated phenolic systems. It offers field-proven insights and detailed experimental protocols to empower researchers in leveraging this chemistry for the synthesis of novel chemical entities in drug discovery and materials science.
Foundational Principles: Navigating SNAr on a Polyhalogenated Phenol
Nucleophilic aromatic substitution is a powerful tool for the functionalization of aromatic rings, particularly those rendered electron-deficient by the presence of electron-withdrawing groups.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group.
The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is paramount and is significantly enhanced by the presence of electron-withdrawing substituents at positions ortho and/or para to the leaving group.[4][5]
The Unique Profile of 5-Bromo-2,3-dichlorophenol
5-Bromo-2,3-dichlorophenol presents a fascinating case study for SNAr. The molecule's reactivity is governed by a complex interplay of several factors:
Multiple Halogen Substituents: The presence of three halogen atoms (two chlorine, one bromine) significantly withdraws electron density from the aromatic ring, thereby activating it towards nucleophilic attack.
Leaving Group Hierarchy: In the context of SNAr, the typical leaving group ability follows the trend F > Cl ≈ Br > I.[6] This is contrary to SN1 and SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack. The high electronegativity of fluorine polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to attack.[6] For chloro and bromo substituents, the reactivity is often comparable.
The Hydroxyl Group - A Double-Edged Sword: The phenolic hydroxyl group can exert both activating and deactivating effects. In its protonated form, it is weakly activating. However, under basic conditions, it is deprotonated to the strongly activating phenoxide anion. The phenoxide is a powerful ortho, para-director, and its influence on the regioselectivity of the SNAr reaction will be profound.
Steric Hindrance: The two chlorine atoms at the 2- and 3-positions create a sterically hindered environment, which can influence the accessibility of the different substitution sites for the incoming nucleophile.
Predicting Regioselectivity
Predicting the site of substitution on 5-Bromo-2,3-dichlorophenol requires a careful consideration of the aforementioned factors. The deprotonated phenoxide at C1 will strongly activate the ortho (C2 and C6) and para (C4) positions. However, these positions are either already substituted (C2) or sterically hindered (C2, C6). The halogens themselves activate the ring to nucleophilic attack. The most likely site of substitution will be a balance between the electronic activation provided by the phenoxide and the inherent reactivity of the C-X bonds, as well as steric accessibility.
Based on general principles, the bromine at C5 is a plausible leaving group. The position is para to the activating phenoxide and less sterically hindered than the chloro substituents at C2 and C3.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on 5-Bromo-2,3-dichlorophenol with representative amine and thiol nucleophiles.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
Fume Hood: All manipulations involving 5-Bromo-2,3-dichlorophenol, amines, thiols, and volatile organic solvents must be performed in a well-ventilated fume hood.
Toxicity: Halogenated phenols and their derivatives can be toxic and irritants. Avoid inhalation, ingestion, and skin contact.
Protocol 1: Amination with a Secondary Amine (e.g., Piperidine)
This protocol describes the synthesis of 2,3-dichloro-5-(piperidin-1-yl)phenol.
Materials:
5-Bromo-2,3-dichlorophenol
Piperidine
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add 5-Bromo-2,3-dichlorophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.
Addition of Nucleophile: Add piperidine (1.2 eq.) to the reaction mixture.
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-dichloro-5-(piperidin-1-yl)phenol.
Rationale for Experimental Choices:
Base (K₂CO₃): The base is crucial for deprotonating the phenol to the more reactive phenoxide and to neutralize the HBr formed during the reaction.
Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions as it solvates the cation of the base, leaving the anion more nucleophilic, and it can withstand the required reaction temperatures.
Inert Atmosphere: Prevents potential oxidation of the phenol and other reactants at elevated temperatures.
Excess Nucleophile: A slight excess of the amine ensures complete consumption of the starting material.
Aqueous Workup: Removes the DMF, inorganic salts, and any remaining water-soluble impurities.
Chromatography: Necessary to isolate the pure product from any unreacted starting materials or side products.
Protocol 2: Thiolation with a Thiol (e.g., Thiophenol)
This protocol describes the synthesis of 2,3-dichloro-5-(phenylthio)phenol.
Materials:
5-Bromo-2,3-dichlorophenol
Thiophenol
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Syringe for addition of NaH
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Procedure:
Formation of Thiolate: To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C. Carefully add sodium hydride (1.1 eq.) portion-wise with stirring. To this suspension, add a solution of thiophenol (1.1 eq.) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenoxide.
Reaction Setup: In a separate dry round-bottom flask under an inert atmosphere, dissolve 5-Bromo-2,3-dichlorophenol (1.0 eq.) in anhydrous DMF.
Reaction: Add the freshly prepared sodium thiophenoxide solution to the solution of 5-Bromo-2,3-dichlorophenol at room temperature. Heat the reaction mixture to 60-80 °C and stir.
Monitoring: Monitor the reaction by TLC.
Workup:
Cool the reaction to room temperature and carefully quench with water.
Acidify the mixture with 1 M HCl to a pH of ~2-3.
Extract with diethyl ether (3 x 50 mL).
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
Sodium Hydride (NaH): A strong base is used to deprotonate the thiol to form the more nucleophilic thiolate anion.
Pre-formation of Thiolate: This ensures that the highly reactive thiolate is available for the SNAr reaction and minimizes side reactions.
Acidic Workup: Neutralizes the excess base and protonates the phenoxide to the final phenol product.
Bicarbonate Wash: Removes any acidic impurities.
Data Presentation and Characterization
The successful synthesis of the desired products should be confirmed by standard analytical techniques.
Technique
Expected Observations for 2,3-dichloro-5-(piperidin-1-yl)phenol
¹H NMR
Disappearance of the aromatic proton signal corresponding to the C-H at the 5-position of the starting material. Appearance of new signals corresponding to the piperidinyl protons. Shifts in the remaining aromatic proton signals.
¹³C NMR
Disappearance of the C-Br signal. Appearance of a new C-N signal and signals for the piperidinyl carbons.
Mass Spec.
Molecular ion peak corresponding to the expected mass of the product. Isotopic pattern characteristic of a molecule containing two chlorine atoms.
FT-IR
Presence of a broad O-H stretch for the phenolic hydroxyl group. C-N stretching vibrations.
Mechanistic Insights and Workflow Visualization
The SNAr reaction on 5-Bromo-2,3-dichlorophenol proceeds through a well-defined mechanistic pathway. The following diagrams illustrate the key steps.
Caption: General mechanism of the SNAr reaction on 5-Bromo-2,3-dichlorophenol.
Target Molecule: 5-Bromo-2,3-dichlorophenol (CAS: 576-24-9)
Core Challenge: The simultaneous presence of three halogen atoms creates a unique electronic and steric environment that renders standard phenol protection strategies risky.
The "Tri-Halo" Challenge
Acidity Shift (
~7.4 vs. 10.0 for phenol): The electron-withdrawing nature of the 2,3-dichloro motif significantly increases the acidity of the hydroxyl proton. While this facilitates deprotonation, it renders the resulting phenoxide less nucleophilic , often requiring more active electrophiles or catalytic additives (e.g., NaI) for successful protection.
Steric Gearing (The Ortho-Effect): The Chlorine atom at the 2-position creates immediate steric strain. Bulky protecting groups (like TBDMS) are prone to hydrolysis because the steric crowding forces the silyl group into a conformation more accessible to nucleophilic attack by water/solvents.
Chemoselectivity of Deprotection: The 5-Bromo and 2,3-Dichloro motifs are susceptible to hydrodehalogenation. Standard Pd/C catalyzed hydrogenolysis of Benzyl ethers is strictly forbidden as it will strip the halogens, destroying the scaffold.
Decision Matrix: Selecting the Right Group
The choice of protecting group (PG) is dictated by the downstream chemistry intended for the Ar-Br handle.
Figure 1: Decision tree for protecting group selection based on intended downstream transformations.
Rationale: The Methoxymethyl (MOM) group is small (overcoming the 2-Cl steric barrier) and coordinates well with Lithium, often acting as a Directed Metalation Group (DMG).
Safety Warning: MOM-Cl (Chloromethyl methyl ether) is a known carcinogen. All operations must be performed in a functioning fume hood.
Reagents:
5-Bromo-2,3-dichlorophenol (1.0 eq)
MOM-Cl (1.5 eq)
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
DCM (Dichloromethane), anhydrous
Step-by-Step:
Dissolution: Dissolve 5-Bromo-2,3-dichlorophenol in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.
Base Addition: Add DIPEA dropwise at 0°C. Stir for 15 minutes. Note: The solution may darken slightly due to phenoxide formation.
Alkylation: Add MOM-Cl dropwise via syringe at 0°C.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
QC Check: TLC (Hexane/EtOAc 9:1). The starting phenol (lower
) should disappear.
Quench: Quench with saturated
solution.
Workup: Extract with DCM (3x). Wash organics with 1M NaOH (to remove unreacted phenol), then Brine. Dry over
.
Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).
Deprotection (Acidic):
Treat with 6M HCl in THF/MeOH (1:1) at 40°C for 2 hours.
Protocol B: TIPS Protection (For Pd-Catalysis)
Rationale: The 2-Chloro substituent destabilizes smaller silyl groups (TMS, TBS) due to steric gearing that exposes the Si-O bond. TIPS (Triisopropylsilyl) is bulky enough to resist hydrolysis and prevents the oxygen lone pair from poisoning Palladium catalysts during Suzuki/Buchwald couplings.
Reagents:
Substrate (1.0 eq)
TIPS-Cl (1.2 eq)
Imidazole (2.5 eq)
DMF (Dimethylformamide), anhydrous
Step-by-Step:
Preparation: Dissolve Imidazole and the phenol in anhydrous DMF (0.5 M) under Argon.
Addition: Add TIPS-Cl dropwise at RT.
Heating (Critical): Due to the low nucleophilicity of the 2,3-dichloro phenoxide, heat the reaction to 60°C for 12 hours.
Troubleshooting: If conversion is <50% after 6 hours, add a catalytic amount of DMAP (0.1 eq).
Workup: Dilute with
(Ether is preferred over EtOAc to avoid extracting DMF). Wash with water (3x) to remove DMF/Imidazole.
Purification: Pass through a short silica plug (100% Hexanes). TIPS ethers are non-polar.
Deprotection (Fluoride):
Use TBAF (1.1 eq) in THF at 0°C. Note: Do not use acid deprotection for silyl ethers in the presence of acid-sensitive cross-coupling partners.
Protocol C: Benzyl Protection (The "Trap" & Solution)
Rationale: Benzyl ethers are the most stable, but standard deprotection kills the halogen scaffold. This protocol uses Oxidative Deprotection to preserve the Ar-Br/Ar-Cl bonds.
Installation:
Standard Williamson ether synthesis:
(1.2 eq), (2.0 eq) in Acetone (Reflux, 4h). Add NaI (0.1 eq) to accelerate the reaction via Finkelstein mechanism (generating benzyl iodide in situ).
This diagram illustrates why the specific deprotection route for the Benzyl ether is critical for this substrate.
Figure 2: Comparison of deprotection pathways. Note that standard hydrogenation destroys the halogen motif.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (4th ed.).[2][3] Wiley-Interscience. (Standard reference for MOM and Benzyl stability profiles).
Okano, K., et al. (2008).[1] Chemoselective debenzylation of aryl benzyl ethers using
.[1] Synlett, 2008(13), 1977–1980. (Establishes BCl3 selectivity in presence of aryl halides).
Mandal, T., et al. (2025).[1][2] Organophotocatalyzed approach for chemoselective dealkylation of phenols. Organic Letters. (Recent advances in oxidative deprotection compatible with halides).
PubChem. (n.d.). 2,3-Dichlorophenol Compound Summary. (Source for pKa and physical property data).
Application Note: Strategic Synthesis & Utilization of 5-Bromo-2,3-dichlorophenol in Agrochemical Discovery
The following Application Note and Protocol Guide is designed for researchers and process chemists in agrochemical discovery. It addresses the specific challenges of synthesizing and utilizing 5-Bromo-2,3-dichlorophenol...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide is designed for researchers and process chemists in agrochemical discovery. It addresses the specific challenges of synthesizing and utilizing 5-Bromo-2,3-dichlorophenol , a high-value scaffold whose "meta-meta" substitution pattern makes it difficult to access via classical electrophilic aromatic substitution.[1]
Executive Summary & Technical Significance
5-Bromo-2,3-dichlorophenol (CAS: 1804909-63-4) represents a critical "gap-filling" scaffold in structure-activity relationship (SAR) studies.[1] In the design of modern fungicides (e.g., SDHIs) and herbicides, the 2,3-dichlorophenol (2,3-DCP) motif is frequently employed to block metabolic oxidation sites and modulate lipophilicity (LogP).
However, introducing a functional handle (Bromine) at the 5-position is synthetically non-trivial.[1]
Classical Electrophilic Substitution (EAS): Direct bromination of 2,3-DCP yields predominantly the 4-bromo (para) or 6-bromo (ortho) isomers due to the strong directing effect of the hydroxyl group.[1]
The Solution: This guide details a regioselective C-H activation protocol to access the 5-isomer exclusively, enabling the synthesis of novel biaryl ethers and biphenyl scaffolds that were previously inaccessible.
Physical & Chemical Profile[1][2][3][4]
Property
Specification
Notes
IUPAC Name
5-Bromo-2,3-dichlorophenol
CAS Number
1804909-63-4
Molecular Formula
C₆H₃BrCl₂O
Molecular Weight
241.90 g/mol
Appearance
Off-white to pale brown solid
Oxidation sensitive
pKa (Calc.)
~7.2 - 7.5
More acidic than phenol (pKa 10) due to EWGs
LogP (Calc.)
~3.4
High lipophilicity
Solubility
Soluble in DCM, THF, MeOH; Insoluble in water
Protocol A: Regioselective Synthesis via Ir-Catalyzed C-H Borylation[1]
Objective: Synthesize 5-bromo-2,3-dichlorophenol with >98% isomeric purity, avoiding the 4- and 6-isomers common in direct bromination.
Mechanism: This protocol utilizes the steric sensitivity of Iridium(I) catalysts. In the precursor 2,3-dichloroanisole , positions 4 and 6 are sterically hindered (ortho to Cl and OMe, respectively). Position 5 is the only sterically accessible site, ensuring exclusive functionalization.
Materials
Substrate: 2,3-Dichloroanisole (1.0 equiv)
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (0.6 equiv - atom economy optimized)[1]
Phase 1: C-H Borylation (Installation of the 5-Handle)
Inert Setup: In a glovebox or under Argon Schlenk line, charge a reaction vial with [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol). Dissolve in 2 mL n-hexane to generate the active catalyst (solution turns deep brown).[1]
Objective: Utilize the 5-bromo handle to attach a biaryl motif, common in SDHI fungicide synthesis, while preserving the phenol for later esterification.
Workflow Visualization
The following diagram illustrates the divergent utility of the scaffold:
Caption: Divergent synthesis pathway starting from C-H activation to downstream agrochemical scaffolds.[1]
Experimental Procedure (Suzuki Coupling)
Reagents: Combine 5-Bromo-2,3-dichlorophenol (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv) in 1,4-Dioxane/Water (4:1).
Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).
Why this catalyst? The bulky ferrocenyl ligand prevents catalyst deactivation by the free phenol and the ortho-dichloro system.
Conditions: Degas with N₂ for 10 mins. Heat at 90°C for 4-6 hours .
Workup: Acidify with 1M HCl (to protonate the phenol), extract with EtOAc.
Quality Control & Analytical Standards
For validation of the "meta-meta" substitution pattern, NMR analysis is definitive.[1]
Nucleus
Signal Characteristics
Interpretation
¹H NMR
Two doublets (d) or one singlet (s) depending on resolution.[1]
H4 and H6 are meta to each other. Typical coupling constant J ~ 2.0-2.5 Hz.[1]
Shift
~7.1 ppm and ~7.4 ppm
H4 is shielded by ortho-OH (if unmasked); H6 is deshielded by ortho-Cl.[1]
Self-Validating Check: If the ¹H NMR shows a coupling constant of J > 8 Hz, you have made the 4-bromo isomer (ortho coupling).[1] If J ~ 2 Hz, you have the correct 5-bromo isomer.
Safety & Handling Guidelines
Hazard Class: Corrosive, Acute Toxicant.
Specific Risk: Polyhalogenated phenols can be precursors to dioxins if incinerated at low temperatures. Do not dispose of in general organic waste. Use dedicated halogenated waste streams.
BBr₃ Handling: Reacts violently with water. Quench at -78°C or 0°C under inert gas.
Skin Contact: Phenols penetrate skin rapidly and cause chemical burns. Use Silver Shield® or thick Nitrile gloves.
Synthetic Methodology (Ir-Catalyzed Borylation): Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. Journal of the American Chemical Society.[6] (General protocol adaptation for steric-driven borylation). Retrieved from [Link]
Halodeboronation Protocol: Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Triflates.[1] Journal of the American Chemical Society.[6] (Cu-mediated conversion of Bpin to Br).[1] Retrieved from [Link]
Agrochemical Relevance: Sparks, T. C., & Nauen, R. (2015). IRAC: Mode of action classification and insecticide resistance management. Pesticide Biochemistry and Physiology. (Context for halogenated phenyl scaffolds). Retrieved from [Link]
Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a risk assessment before conducting chemical synthesis.
Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2,3-dichlorophenol
Executive Summary The functionalization of 5-Bromo-2,3-dichlorophenol presents a unique challenge in medicinal chemistry: the need to install an amine at the C-5 position while preserving the C-2 and C-3 chlorine atoms a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The functionalization of 5-Bromo-2,3-dichlorophenol presents a unique challenge in medicinal chemistry: the need to install an amine at the C-5 position while preserving the C-2 and C-3 chlorine atoms and the C-1 hydroxyl group. This application note details the chemoselective Buchwald-Hartwig cross-coupling strategies required to achieve this transformation.
We present two validated workflows:
Method A (Conservative): A protection-deprotection sequence yielding the highest fidelity and yield.
Method B (Advanced): A direct coupling protocol for unprotected phenols, utilizing specific ligand architectures to overcome catalyst poisoning.
Strategic Analysis & Mechanistic Logic
The Chemoselectivity Hierarchy
Success in this transformation relies on exploiting the bond dissociation energy (BDE) differences between the carbon-halogen bonds.
C-Br Bond (~81 kcal/mol): Undergoes rapid oxidative addition with Pd(0).
C-Cl Bond (~96 kcal/mol): Significantly more inert.
Selectivity Control: By maintaining temperatures below 100°C and utilizing ligands that do not excessively activate aryl chlorides (e.g., avoiding highly electron-rich alkyl-phosphines at high temperatures), exclusive reaction at the C-5 bromine is achieved.
The Phenol Challenge
The free hydroxyl group (pKa ~7-8 due to electron-withdrawing chlorines) poses two risks:
Catalyst Poisoning: Formation of palladium-phenoxide species can arrest the catalytic cycle.
Base Consumption: The acidic proton consumes stoichiometric base, requiring adjustments in stoichiometry.
Workflow Visualization
The following diagram illustrates the decision logic and mechanistic pathway for this substrate.
Caption: Decision tree for functionalizing 5-Bromo-2,3-dichlorophenol. Method A prioritizes yield via protection; Method B prioritizes speed via direct coupling.
Detailed Experimental Protocols
Method A: Protection-First Protocol (Recommended)
Best for: Scale-up, valuable amines, and ensuring maximum purity.
Step 1: Protection (TBS Ether Formation)
Setup: Charge a round-bottom flask with 5-Bromo-2,3-dichlorophenol (1.0 equiv) and Imidazole (2.5 equiv).
Solvent: Add anhydrous DCM (0.2 M concentration).
Reagent: Cool to 0°C. Add TBS-Cl (1.2 equiv) portion-wise.
Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The spot should shift significantly higher in Rf.
Workup: Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Note: The 2,3-dichloro substitution makes the phenol more acidic, accelerating silylation compared to simple phenols.
Ineffective for electron-poor/hindered substrates.
Troubleshooting Guide
Issue
Root Cause
Solution
Hydrodehalogenation (Product is 2,3-dichlorophenol)
Hydride source present or Pd-H formation.
Use strictly anhydrous solvents. Switch from alcohol solvents (if used) to Toluene. Lower temperature.
No Reaction (SM Recovery)
Catalyst poisoning by phenoxide (Method B) or oxidation of catalyst.
Switch to Method A (Protection). Ensure Argon sparging is vigorous. Increase catalyst loading to 5 mol%.
Loss of Chlorines (Complex mixture)
Temperature too high; Ligand too active.
Strictly limit temp to 80°C. The C-Cl bond activates >100°C with BrettPhos.
Low Yield with Free Phenol
Incomplete deprotonation or Pd-coordination.
Use LiHMDS as base (soluble, non-nucleophilic). Ensure >2.2 equiv base is used.
References
General Buchwald-Hartwig Mechanism & Ligands:
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
[Link]
Coupling of Substrates with Free Phenols/Alcohols:
Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). "The Selective Reaction of Aryl Halides with Carbon Nucleophiles in the Presence of Hydroxyl Groups." Journal of the American Chemical Society, 128(33), 10694–10695.
[Link]
Chemoselectivity (Bromo vs Chloro):
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. (Discusses reactivity orders).
[Link]
BrettPhos Ligand Specifics:
Maitre, P., et al. (2009). "A New Class of Ligands for the Pd-Catalyzed Amination of Aryl Chlorides and Bromides." Journal of the American Chemical Society, 131(46), 16720–16734.
[Link]
Application Note: Optimized Halogen-Lithium Exchange Protocols for 5-Bromo-2,3-dichlorophenol
Abstract The functionalization of 5-Bromo-2,3-dichlorophenol presents a classic "chemoselectivity vs. regioselectivity" challenge in organometallic chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The functionalization of 5-Bromo-2,3-dichlorophenol presents a classic "chemoselectivity vs. regioselectivity" challenge in organometallic chemistry. The substrate contains an acidic proton (
), a reactive bromine (C5), and two less reactive chlorines (C2, C3). This Application Note details two distinct protocols to access the C5-lithiated species: Protocol A (Protection-First) , recommended for scale-up and high purity, and Protocol B (Direct Dianion Formation) , suitable for rapid analog synthesis. We analyze the kinetic hierarchy that allows bromine-specific exchange in the presence of chlorine and provide strategies to suppress benzyne formation.
Chemical Context & Mechanistic Insight
The Kinetic Hierarchy
Success with 5-Bromo-2,3-dichlorophenol relies on exploiting the orders of magnitude difference in reaction rates between proton transfer, bromine-lithium exchange, and chlorine-lithium exchange.
Proton Transfer (Fastest): The phenolic proton is instantly deprotonated by organolithiums. In the absence of protection, this consumes 1 equivalent of reagent and generates a lithium phenoxide.
Br-Li Exchange (Fast): At
, bromine-lithium exchange is diffusion-controlled and significantly faster than chlorine exchange.
Cl-Li Exchange (Slow): Aryl chlorides are generally inert to
-BuLi at unless activated by specific directing groups.
Ortho-Lithiation (Slowest at Low Temp): Directed ortho-metallation (DoM) is kinetically slower than Br-Li exchange at cryogenic temperatures.
The "Scrambling" Hazard
The primary failure mode in this chemistry is "Halogen Dance" (Base-Catalyzed Halogen Migration) or Benzyne Formation .
Risk: If the reaction warms above
, the C5-Li species may deprotonate the C4 position (ortho to C3-Cl).
Consequence: Elimination of LiCl from a C4-Li species would generate a 3,4-benzyne intermediate, leading to intractable tars or regioisomeric mixtures.
Mechanistic Pathway Diagram
The following diagram illustrates the competing pathways and the "Safe Zone" for C5 functionalization.
Caption: Mechanistic bifurcation between Protection (Green) and Direct Lithiation (Orange) pathways. Note the convergence on the C5-Li species.
Pre-requisites & Safety
Atmosphere: Strictly anhydrous Argon or Nitrogen. Moisture kills the lithiated species immediately.
Solvents: Anhydrous THF (Tetrahydrofuran) or Et₂O (Diethyl Ether). THF is preferred for solubility, but Et₂O often yields cleaner kinetics for exchange reactions.
Reagent Titration: Commercial
-BuLi concentration degrades over time. Titrate using N-pivaloyl-o-toluidine or diphenylacetic acid before use.
Cryogenics: Acetone/Dry Ice bath (
) is mandatory.
Protocol A: The "Protection-First" Route (Gold Standard)
Recommendation: Use this for scale-up (>1g) or when high purity is required. Protecting the phenol prevents the formation of the insoluble lithium phenoxide and eliminates the need for excess base.
Step 1: Protection (MOM-Ether Synthesis)
Note: MOM (Methoxymethyl) is chosen for its stability to strong bases and ease of removal.
Dissolve 5-Bromo-2,3-dichlorophenol (1.0 eq) in DCM at
.
Add DIPEA (1.5 eq) followed by MOM-Cl (1.2 eq) dropwise.
Warm to RT and stir until TLC indicates completion (~2-4 h).
Standard aqueous workup and silica plug filtration.
Step 2: Lithium-Halogen Exchange
Parameter
Specification
Reasoning
Solvent
Anhydrous THF
Ensures solubility of the lithiated intermediate.
Concentration
0.1 M - 0.2 M
Dilution prevents aggregation-based side reactions.
Base
-BuLi (1.1 eq)
Sufficient for exchange; safer than -BuLi.
Temperature
Critical to freeze Cl-Li exchange and scrambling.
Procedure:
Charge an oven-dried Schlenk flask with the MOM-protected phenol (1.0 eq) and anhydrous THF under Argon.
Cool the solution to
and allow to equilibrate for 15 minutes.
Add
-BuLi (1.1 eq, typically 1.6M or 2.5M in hexanes) dropwise over 10 minutes via syringe pump or careful manual addition.
Observation: A color change (often yellow or light orange) may occur.
Stir at
for 30-45 minutes .
Checkpoint: Do not exceed 1 hour. Long dwell times increase the risk of scrambling.
Add the Electrophile (1.2 - 1.5 eq) (e.g., aldehyde, DMF, alkyl halide) neat or dissolved in minimal THF.
Stir at
for 30 minutes, then slowly warm to over 1-2 hours.
Quench with saturated aqueous NH₄Cl.
Protocol B: Direct Double-Deprotonation (Rapid Screen)
Recommendation: Use for rapid analog synthesis (<100mg) where step-count reduction is prioritized over yield.
Risk: Lithium phenoxides are often insoluble in pure ether/hexanes, leading to heterogeneous mixtures and lower yields.
Dissolve 5-Bromo-2,3-dichlorophenol (1.0 eq) in Anhydrous THF (essential for solubility of the dianion).
Cool to
.
Add Methyl Lithium (MeLi) (1.05 eq) dropwise.
Why MeLi? MeLi is less nucleophilic than BuLi and acts strictly as a base here. It generates Methane gas (venting required).
Alternative: If MeLi is unavailable, use
-BuLi (1.0 eq).
Stir for 15 minutes to ensure phenoxide formation.
Add
-BuLi (2.0 - 2.1 eq) dropwise.
Why t-BuLi?
-BuLi undergoes exchange much faster than -BuLi and the reaction is irreversible (forms -BuBr which is destroyed by the second eq of -BuLi). This is crucial for the dianion which is electronically deactivated.
Note: If using
-BuLi for this step, equilibrium issues may lower yield.
Stir at
for 15-20 minutes . (Exchange is very fast with -BuLi).
Add Electrophile (1.5 eq).
Warm to RT and quench with NH₄Cl.
Troubleshooting & Optimization Matrix
Symptom
Probable Cause
Corrective Action
Recovery of Starting Material
Wet solvent/atmosphere (Proton quench).
Flame-dry glassware; distill THF over Na/Benzophenone or use activated alumina columns.
Product is de-brominated (Ar-H)
Exchange occurred, but E+ capture failed (Proton quench).
Ensure Electrophile is dry. Check if E+ is enolizable (acting as acid).
Reich, H. J., & Phillips, N. H. (1986). Lithium-Halogen Exchange Kinetics.[3][4][1][5][6][7] Journal of the American Chemical Society.[4][2][5] (Fundamental kinetics establishing Br-Li exchange rates > Cl-Li).
Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents Bearing Electrophilic Groups. Accounts of Chemical Research.
Leroux, F., Schlosser, M., et al. (2004). The Halogen-Metal Exchange of Bromo- and Iodo-Arenes. The Chemistry of Organolithium Compounds. (Comprehensive review of exchange protocols).
Bailey, W. F., & Patricia, J. J. (1988).[4][5] The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry.
Application Notes and Protocols for 5-Bromo-2,3-dichlorophenol in Material Science Polymers
Senior Application Scientist Note: Extensive research into the direct application of 5-Bromo-2,3-dichlorophenol in polymer science reveals a significant gap in publicly available, peer-reviewed literature and patents. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note: Extensive research into the direct application of 5-Bromo-2,3-dichlorophenol in polymer science reveals a significant gap in publicly available, peer-reviewed literature and patents. This specific isomer does not appear as a commonly utilized monomer or additive in established polymer systems. However, its chemical structure—a halogenated phenol—suggests potential utility in applications where flame retardancy and thermal stability are desired.
This guide, therefore, provides a comprehensive, albeit theoretical, framework for researchers and scientists interested in exploring the use of 5-Bromo-2,3-dichlorophenol. The protocols and insights presented are based on established principles of polymer chemistry and draw from methodologies reported for structurally similar halogenated phenols. All experimental procedures outlined below should be considered as starting points for research and development, requiring optimization and thorough characterization.
Part 1: Scientific Rationale and Potential Applications
The incorporation of halogen atoms, particularly bromine and chlorine, into a polymer backbone is a well-established strategy for imparting flame retardant properties. Upon combustion, these halogens can be released as radical species that interrupt the free-radical chain reactions of combustion in the gas phase. The presence of both bromine and chlorine in 5-Bromo-2,3-dichlorophenol suggests a potential for synergistic flame retardant effects.
The phenolic hydroxyl group provides a reactive site for polymerization, making it a candidate for the synthesis of various polymer architectures, including:
Poly(phenylene oxide)s (PPOs): Through oxidative coupling polymerization, the phenolic monomer can form a thermally stable polymer with a high glass transition temperature. The halogen atoms would remain as pendant groups on the aromatic rings, contributing to the material's flame retardancy.
Epoxy Resins: 5-Bromo-2,3-dichlorophenol can be used as a modifier or a co-monomer in the synthesis of epoxy resins. Its incorporation would enhance the flame retardancy of the cured resin system.
Polycarbonates and Polyesters: The phenolic hydroxyl group can react with phosgene or dicarboxylic acids (or their derivatives) to form polycarbonates or polyesters with inherent flame retardant properties.
Part 2: Safety, Handling, and Storage
Hazard Analysis:
Acute Toxicity: Harmful if swallowed.
Skin Irritation: Causes skin irritation.
Eye Irritation: Causes serious eye irritation.
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield are mandatory.
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes must be worn. For larger quantities, a chemical-resistant apron or suit is recommended.
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the generation of dust or aerosols is likely, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is necessary.
Handling and Storage:
Handling: Avoid creating dust. All handling of the solid material should be done in a chemical fume hood. Ensure adequate ventilation. Wash hands thoroughly after handling.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Part 3: Experimental Protocols
Protocol 1: Hypothetical Synthesis of Poly(5-bromo-2,3-dichloro-1,4-phenylene oxide) via Oxidative Coupling Polymerization
This protocol is a representative procedure for the synthesis of a poly(phenylene oxide) from a halogenated phenol. It is essential to note that this is a generalized method and will require optimization for 5-Bromo-2,3-dichlorophenol.
Hydrochloric acid (HCl), 1 M solution (for catalyst removal)
Equipment:
Three-neck round-bottom flask
Magnetic stirrer and stir bar
Gas inlet tube
Condenser
Thermometer
Schlenk line or nitrogen/argon source for inert atmosphere
Procedure:
Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, a gas inlet tube connected to an oxygen source, a condenser, and a thermometer. The entire apparatus should be flame-dried under vacuum and then purged with an inert gas (nitrogen or argon).
Monomer and Solvent Addition: In the flask, dissolve 5-Bromo-2,3-dichlorophenol (e.g., 0.1 mol) in anhydrous toluene (e.g., 200 mL) under an inert atmosphere.
Catalyst Preparation: In a separate small flask under an inert atmosphere, prepare the catalyst solution by dissolving CuCl (e.g., 0.002 mol) and TMEDA (e.g., 0.01 mol) in a small amount of anhydrous toluene.
Initiation of Polymerization: With vigorous stirring, inject the catalyst solution into the monomer solution in the main reaction flask.
Oxidative Coupling: Replace the inert gas flow with a slow stream of oxygen bubbled through the reaction mixture. An exothermic reaction may be observed. Maintain the reaction temperature at a controlled level (e.g., 25-40 °C) using a water bath if necessary.
Polymerization Progression: The reaction mixture will likely become more viscous as the polymerization proceeds. Continue the reaction for a predetermined time (e.g., 4-24 hours), monitoring the viscosity as an indicator of molecular weight increase.
Termination: Stop the oxygen flow and purge the system with an inert gas.
Polymer Precipitation and Purification:
Slowly pour the viscous polymer solution into a large excess of methanol (e.g., 1 L) with vigorous stirring to precipitate the polymer.
Filter the precipitated polymer and wash it several times with methanol to remove unreacted monomer and catalyst residues.
To remove the copper catalyst completely, stir the polymer in a 1 M HCl solution for a few hours, then filter and wash with deionized water until the washings are neutral.
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Characterization of the Resulting Polymer:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the successful polymerization through the phenolic linkage.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ether linkages and the absence of the phenolic -OH group.
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
Thermal Analysis (Thermogravimetric Analysis - TGA, and Differential Scanning Calorimetry - DSC): To evaluate the thermal stability, decomposition profile, and glass transition temperature (Tg) of the polymer. The high halogen content is expected to result in a significant char yield at high temperatures in TGA.
Expected Quantitative Data (Hypothetical):
Parameter
Expected Value Range
Rationale
Yield
60-90%
Dependent on reaction time and catalyst efficiency.
Molecular Weight (Mn)
10,000 - 50,000 g/mol
Controllable by adjusting monomer/catalyst ratio and reaction time.
Polydispersity Index (PDI)
1.5 - 3.0
Typical for step-growth polymerizations like oxidative coupling.
Glass Transition Temp. (Tg)
150 - 220 °C
The rigid aromatic backbone and bulky halogen substituents would lead to a high Tg.
Decomposition Temp. (TGA, 5% wt. loss)
350 - 450 °C
Halogenated aromatic polymers generally exhibit high thermal stability.
Char Yield at 800 °C (in N₂)
> 40%
The high halogen content promotes char formation, enhancing flame retardancy.
Part 4: Visualizations
Experimental Workflow for Poly(phenylene oxide) Synthesis:
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of 5-Bromo-2,3-dichlorophenol
Case ID: PUR-ZB-523 Status: Active Subject: Recrystallization Protocols & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Technical Overview & Physicochemical Basis 5-Bromo-2,3-dichlorophenol is a...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-ZB-523
Status: Active
Subject: Recrystallization Protocols & Troubleshooting Guide
Assigned Specialist: Senior Application Scientist
Technical Overview & Physicochemical Basis
5-Bromo-2,3-dichlorophenol is a halogenated phenolic compound often utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its purification presents specific challenges due to the electronic effects of the halogen substituents (
) and the hydroxyl group ().
The Challenge
Acidity & Solubility: The electron-withdrawing halogens increase the acidity (
) compared to phenol, making the compound sensitive to pH and prone to salt formation.
Impurities: Common impurities include regioisomers (e.g., 4-bromo-2,3-dichlorophenol), over-brominated byproducts, and oxidation products (quinones) which cause pink/red discoloration.
Physical State: With a melting point typically in the range of 58–65°C (depending on exact crystal habit), this compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the temperature drops too quickly or the solvent system is non-ideal.
The Solution: Solvent Selection Logic
We utilize a Binary Solvent System to balance solubility and selectivity.
Solvent System
Role
Mechanism
Recommended For
Ethanol / Water
Primary
Ethanol disrupts H-bonds to dissolve; Water acts as an anti-solvent and increases polarity to force lattice formation.
Removal of inorganic salts (from Sandmeyer synthesis) and general purification.
Heptane / Toluene
Secondary
Exploits Van der Waals interactions. Phenols are less soluble in cold alkanes.
Removal of non-polar organic isomers or if the compound "oils out" in water.
Best for removing inorganic salts and trace starting materials.
Materials Required:
Crude 5-Bromo-2,3-dichlorophenol
Absolute Ethanol (Solvent A)
Deionized Water (Solvent B - Anti-solvent)
Activated Charcoal (optional, for decolorization)
Step-by-Step Workflow:
Dissolution:
Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.
Add minimum hot Ethanol (~60°C) dropwise with stirring until the solid just dissolves. Note: Do not boil excessively to avoid oxidation.
Decolorization (Conditional):
If the solution is dark red/brown, add 0.5 g activated charcoal. Stir for 5 minutes at 50°C.
Hot Filtration: Filter the solution while hot through a pre-warmed funnel/fluted filter paper to remove charcoal and insoluble dust.
Crystallization:
Reheat the filtrate to ~55°C.
Add hot Water (50°C) dropwise until a persistent turbidity (cloudiness) appears.
Add a few drops of Ethanol to just clear the turbidity.
Insulation: Wrap the flask in foil or a towel to ensure slow cooling.
Allow to stand at room temperature for 2–4 hours. Do not disturb.
Harvesting:
Once crystals form, cool the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.
Filter via vacuum filtration (Buchner funnel).
Wash the cake with cold 20% Ethanol/Water mixture.
Drying:
Dry in a vacuum desiccator over
or silica gel for 12 hours. Avoid oven drying above 40°C due to low melting point.
Troubleshooting Hub
Use this section to diagnose specific failures in your purification process.
Issue 1: "Oiling Out" (The Nightmare Scenario)
Symptom: Instead of crystals, distinct oily droplets form at the bottom of the flask as it cools.
Diagnosis: The temperature dropped below the melting point of the solute before the saturation limit was reached, or the solvent mixture is too polar.
Corrective Action:
Reheat the mixture until the oil redissolves.
Add Seed Crystals: Add a tiny crystal of pure product to the cooling solution at ~45°C.
Change Solvent: Switch to Protocol B (Non-Aqueous) using Heptane/Ethyl Acetate. The lack of water often prevents oiling in hydrophobic phenols.
Issue 2: Persistent Coloration
Symptom: Crystals are pink, slightly red, or tan instead of white/colorless.
Diagnosis: Presence of oxidized phenolic species (quinones) or metal traces.
Corrective Action:
Acid Wash: During the dissolution step, add a trace amount of sodium bisulfite (
) or 1 drop of conc. HCl to the ethanol. This reduces quinones back to colorless phenols.
Double Charcoal: Repeat the activated charcoal step.
Issue 3: Low Yield (<50%)
Symptom: Mother liquor remains dark/rich, but few crystals form.
Diagnosis: Too much solvent was used (supersaturation not reached) or the compound is too soluble in the chosen alcohol.
Corrective Action:
Concentrate: Evaporate 30% of the solvent volume on a rotary evaporator.
Salt Effect: Add a small amount of NaCl to the aqueous phase (if using Protocol A) to "salt out" the organic phenol.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethanol?A: Yes. Methanol is a valid substitute. However, Ethanol is generally preferred for 5-Bromo-2,3-dichlorophenol because the solubility curve is often steeper, leading to better recovery upon cooling.
Q: Is this compound light-sensitive?A: Yes. Halogenated phenols can undergo photo-dehalogenation or oxidation. Perform recrystallization away from direct sunlight and store the final product in amber vials.
Q: My crude material is a sticky paste. How do I handle it?A: This is common. Do not attempt to crush it. Dissolve the entire paste in the hot solvent. If it contains significant tar, perform a "pre-wash" by triturating the paste with cold hexane before the main recrystallization.
Visualizations
Diagram 1: Recrystallization Workflow (Protocol A)
Caption: Step-by-step decision flow for the purification of 5-Bromo-2,3-dichlorophenol using the Ethanol/Water binary system.
Diagram 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic logic for common recrystallization failures.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for phenol purification and solvent selection).
PubChem. (n.d.). Compound Summary: 2,3-Dichlorophenol & Derivatives. National Library of Medicine. Retrieved February 9, 2026.
Sigma-Aldrich. (n.d.). Safety Data Sheet: Bromodichlorophenols. Merck KGaA. (Reference for handling and safety data).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for specific recrystallization solvents for halogenated phenols).
Optimization
Technical Support Center: 5-Bromo-2,3-dichlorophenol Solubility Guide
Status: Active Ticket ID: SOL-5B23D-001 Assigned Specialist: Senior Application Scientist Last Updated: February 10, 2026 System Diagnostics: Understanding the Molecule Before attempting solubilization, you must understa...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: SOL-5B23D-001
Assigned Specialist: Senior Application Scientist
Last Updated: February 10, 2026
System Diagnostics: Understanding the Molecule
Before attempting solubilization, you must understand the physicochemical "personality" of 5-Bromo-2,3-dichlorophenol. Most solubility failures stem from treating this compound like a standard polar drug.
Property
Value (Approx.)
Implication for Solubility
Molecular Weight
241.89 g/mol
Small molecule, prone to rapid crystallization if supersaturated.
LogP (Lipophilicity)
~3.5
Highly Lipophilic. It "hates" water. It will partition into plastics, lipids, and hydrophobic domains rapidly.
pKa (Acidity)
~7.0 – 7.5
Critical Parameter. As a phenol, it is a weak acid. At pH < 7.0, it is protonated (neutral) and insoluble. At pH > 8.0, it ionizes (phenolate) and becomes more soluble.
State at RT
Solid
Requires mechanical energy (vortex/sonication) to disrupt crystal lattice during initial dissolution.
Core Protocol: Preparation of Stable Stock Solutions
User Question: "I tried dissolving it directly in water/media and it floats. How do I make a stable master stock?"
Technical Response:
Never attempt to dissolve this compound directly in aqueous buffers. You must use an organic solvent carrier. Dimethyl sulfoxide (DMSO) is the industry standard due to its high dielectric constant and miscibility with water.
Step-by-Step Workflow
Solvent Choice: Use anhydrous DMSO (Grade ≥99.9%). Avoid Ethanol if possible, as it evaporates during storage, altering concentration.
Target Concentration: Aim for a stock concentration 1000x higher than your highest assay concentration (typically 10 mM to 100 mM).
Dissolution:
Weigh the solid into a glass vial (avoid polystyrene).
Critical: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
Storage: Aliquot into small volumes (avoid freeze-thaw cycles) and store at -20°C.
Visualization: Stock Preparation Logic
Figure 1: Logical workflow for preparing a stable master stock solution in organic solvent.
The "Crash-Out" Prevention Protocol (Aqueous Transition)
User Question: "My stock is clear, but when I add it to my cell culture media, it turns cloudy immediately. Why?"
Technical Response:
You are experiencing "Solvent Shock." When a hydrophobic molecule in DMSO is dumped into water, the DMSO mixes with water instantly, leaving the molecule stranded. It aggregates and precipitates (crashes out) before it can disperse.
Solution: The Intermediate Dilution Method
Do not pipette 1 µL of stock directly into 10 mL of media. Instead, use a "Step-Down" dilution.
Prepare an Intermediate Solution: Dilute your DMSO stock 1:10 into a compatible solvent or buffer (e.g., PBS with 1% BSA or pure ethanol if compatible) to create a 100x working solution.
Rapid Dispersion: Add this intermediate solution to your final media while vortexing the media .
Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, though <0.1% is ideal for sensitive lines.[1]
Solvent Compatibility Table
Solvent
Solubility Rating
Biological Safety
Recommended Use
DMSO
Excellent
Low (<0.5%)
Primary Stock
Ethanol
Good
Low (<1.0%)
Secondary Dilution
PBS (pH 7.4)
Poor
N/A
Final Assay Buffer Only
Culture Media
Poor
N/A
Final Assay Matrix
Advanced Troubleshooting: pH and Complexation
User Question: "I need higher concentrations in aqueous buffer, but it keeps precipitating. What can I do?"
Technical Response:
If simple dilution fails, you must manipulate the chemical environment. You have two levers to pull: pH and Encapsulation .
Lever 1: The pH Effect
Since the pKa is ~7.0–7.5, the molecule exists in equilibrium between a neutral (insoluble) form and an ionized (soluble) form.
Acidic Media (pH < 7): The equilibrium shifts to the neutral form. High risk of precipitation.
Basic Media (pH > 8): The equilibrium shifts to the phenolate ion. Solubility increases drastically.
Action: If your assay allows, adjust the buffer pH to 7.8 or 8.0.
Lever 2: Cyclodextrin Encapsulation
If pH adjustment is toxic to your cells, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This sugar ring creates a hydrophobic "pocket" that shields the 5-Bromo-2,3-dichlorophenol from water while keeping it in solution.
Protocol:
Prepare a 20% (w/v) stock of HP-β-CD in water.
Use this cyclodextrin solution to dilute your DMSO stock.
The cyclodextrin will encapsulate the phenol, preventing precipitation even at neutral pH.
Visualization: Solubility Equilibrium
Figure 2: The pH-dependent equilibrium. Keeping pH above the pKa (approx 7.2) shifts the molecule to the soluble, ionized state.
Frequently Asked Questions (FAQ)
Q: Can I freeze-thaw my DMSO stock?A: We recommend aliquoting to avoid more than 3 freeze-thaw cycles. Moisture from the air can condense into cold DMSO, introducing water and causing the stock to degrade or precipitate over time.
Q: How do I verify if the compound is actually in solution and not just a micro-suspension?A: Visual inspection is often insufficient.
Turbidity Check: Measure Absorbance at 600nm (OD600). It should be near zero (comparable to pure buffer).
Centrifugation: Spin the solution at 10,000 x g for 5 minutes. Analyze the supernatant by HPLC. If the concentration drops compared to the pre-spin sample, you have aggregation.
Q: Is this compound light sensitive?A: Halogenated phenols can undergo photolysis (dehalogenation) under strong UV light. Store stocks in amber vials or wrapped in foil.
References
PubChem. (n.d.).[3][4] Compound Summary: 3-Bromo-2,5-dichlorophenol (Isomer Analog Data). National Library of Medicine. Retrieved February 10, 2026, from [Link](Note: Used for structural property inference of the 2,3-dichloro isomer).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Sigma-Aldrich (Merck). (n.d.). DMSO Compatibility in Cell Culture.[1][5] Technical Guide. (Source for 0.1% - 0.5% DMSO tolerance limits).
Technical Support Guide: Minimizing Side Reactions in 5-Bromo-2,3-dichlorophenol Coupling
Version: 2.1 | Last Updated: February 2026 Department: Advanced Synthesis Applications Target Audience: Medicinal Chemists, Process Development Scientists Executive Summary: The "Triple Threat" Substrate 5-Bromo-2,3-dich...
Author: BenchChem Technical Support Team. Date: February 2026
Version: 2.1 | Last Updated: February 2026
Department: Advanced Synthesis Applications
Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The "Triple Threat" Substrate
5-Bromo-2,3-dichlorophenol presents a unique "triple threat" in cross-coupling chemistry:
Electronic Deactivation: The 2,3-dichloro substitution significantly lowers the pKa of the phenol (approx. 7.44 vs. 10.0 for phenol), making the phenoxide highly stabilized and prone to binding Pd(II) species (catalyst poisoning).
Competency of Leaving Groups: While C-Br bond dissociation energy (BDE) is lower than C-Cl, the electron-deficient nature of the ring activates the C-Cl bonds, narrowing the selectivity window.
Steric Congestion: The 2,3-substitution pattern creates a steric pocket that can impede catalyst approach, necessitating specific ligand geometries.
This guide provides a logic-driven approach to maximizing yield while suppressing the three most common failure modes: Hydrodehalogenation , Regio-scrambling (C-Cl coupling) , and Catalyst Poisoning .
Decision Matrix: Protection Strategy
Critical Insight: Do not attempt cross-coupling on the free phenol.
The acidity of the 1-OH group (pKa ~7.44) means it will be fully deprotonated by standard coupling bases (K₂CO₃, Cs₂CO₃). The resulting electron-poor phenoxide is a "soft" ligand that can displace phosphines on Pd, arresting the catalytic cycle (Pd-black formation).
Recommended Workflow
Use the following decision tree to select the optimal protecting group based on your downstream needs.
Figure 1: Protection group selection logic. TBDPS is often superior to TBS due to higher stability under basic coupling conditions.
Troubleshooting Guide: Side Reactions
This section addresses specific failure modes with mechanistic fixes.
Issue A: Hydrodehalogenation (Loss of Br/Cl replaced by H)
Symptom: LCMS shows mass M-78 (loss of Br) or M-34 (loss of Cl).
Mechanism: Slow transmetallation allows
-hydride elimination from alkyl components (like triethylamine or alkyl-phosphines) or solvent interaction, forming a Pd-H species that reduces the aryl halide.
Variable
Recommendation
Scientific Rationale
Solvent
Switch to Toluene/Water (10:1)
Avoids ethereal solvents (THF, Dioxane) which can act as hydride sources via -hydrogen abstraction.
Base
Use K₃PO₄ (anhydrous)
Weaker bases reduce the rate of -hydride elimination compared to alkoxides (NaOtBu).
Catalyst
High Loading (3-5 mol%)
Faster reaction kinetics outcompete the slow decomposition/reduction pathways.
Issue B: Regio-Scrambling (Coupling at C-Cl)
Symptom: Product mixture containing coupling at the 2- or 3-position.
Mechanism: Highly active "hot" catalysts (e.g., Pd-RuPhos, Pd-Ad₂BuP) lower the activation energy barrier so much that the C-Cl bond (BDE ~95 kcal/mol) becomes accessible alongside the C-Br bond (BDE ~80 kcal/mol).
Corrective Protocol:
Ligand Selection: Use PPh₃ or dppf . These ligands are "moderately" active. They are sufficient to insert into C-Br but struggle with the sterically hindered and stronger C-Cl bonds.
Temperature Control: Do not exceed 80°C . C-Cl insertion typically requires temperatures >100°C for deactivated rings.
Issue C: Homocoupling (Biaryl Formation)
Symptom: Dimerization of the boronic acid.
Mechanism: Presence of Oxygen facilitates the oxidation of the boronic acid species.
Fix: Strict degassing. Sparging with Argon for 20 minutes is mandatory. Do not rely solely on vacuum/backfill cycles for scale-up.
Catalyst: Pd(PPh₃)₄ (3 mol%) — Selected for high Br/Cl selectivity
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)
Step-by-Step:
Degassing: Combine solvent, base, and boronic acid in the reaction vessel. Sparge with Argon for 15 mins.
Catalyst Addition: Add Pd(PPh₃)₄ quickly under positive Argon pressure.
Substrate Addition: Add the protected phenol (dissolved in minimal degassed DME).
Heating: Heat to 75°C . Do not reflux (typically 85°C+ for DME) to avoid activating the chlorides.
Monitoring: Sample at 2 hours.
If SM remains: Add 1 mol% catalyst.
If De-Cl observed: Lower temp to 65°C and extend time.
Mechanistic Visualization: Selectivity Pathway
The following diagram illustrates the kinetic competition between the Bromine and Chlorine sites.
Figure 2: Kinetic competition in oxidative addition. Selectivity relies on k1 (Br) >> k2 (Cl), which is controlled by temperature and ligand sterics.
Frequently Asked Questions (FAQ)
Q: Can I use the free phenol if I use 3 equivalents of base?A: Technically yes, but yields will be poor. The electron-rich phenoxide (formed in situ) pushes electron density into the ring, making the oxidative addition at C-Br more difficult (deactivating the ring). Furthermore, the phenoxide can coordinate to Palladium, forming an off-cycle resting state. Always protect first.
Q: I see a small amount of de-chlorination (M-34). How do I stop it completely?A: This is often "Hydrodechlorination." It implies your system has a hydride source.
Ensure your solvents are anhydrous and peroxide-free.
Switch from secondary alcohol solvents (Isopropanol) to Toluene.
If using a boronic ester, ensure it doesn't have excess pinacol, which can act as a reducing agent.
Q: Why TBDPS instead of TBS?A: TBS (tert-butyldimethylsilyl) is sometimes too labile under basic Suzuki conditions (Carbonate bases at 80°C). TBDPS (tert-butyldiphenylsilyl) is significantly more robust due to the steric bulk of the phenyl rings, preventing premature deprotection during the coupling step.
References
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2][3] Chemical Reviews, 1995, 95, 2457–2483.[2][3]
Lide, D.R. "Dissociation Constants of Organic Acids and Bases." CRC Handbook of Chemistry and Physics, 88th Edition, 2007-2008.[4] (Confirming pKa of 2,3-dichlorophenol ~7.44).[5][6] 7
Han, F. S. "Transition-Metal-Catalyzed Site-Selective Cross-Coupling of Di- and Polyhalogenated Compounds." Chemical Society Reviews, 2013, 42, 5270-5298. (General principles of Br vs Cl selectivity).
BenchChem Technical Support. "How to avoid dehalogenation side reactions in Suzuki coupling." Troubleshooting Guide, 2025. 8
Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis." John Wiley & Sons, 3rd Edition. (Reference for TBDPS stability). 9
Technical Support Center: Storage & Stability of 5-Bromo-2,3-dichlorophenol
[1] Executive Summary & Compound Profile 5-Bromo-2,3-dichlorophenol is a polyhalogenated phenolic intermediate often utilized in the synthesis of bioactive compounds and as a reference standard in environmental analysis....
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Profile
5-Bromo-2,3-dichlorophenol is a polyhalogenated phenolic intermediate often utilized in the synthesis of bioactive compounds and as a reference standard in environmental analysis.[1] Its stability is compromised by three primary factors: oxidative dimerization , photolytic dehalogenation , and pH-dependent solubility .[1]
This guide replaces generic advice with chemically grounded protocols to ensure assay reproducibility.
Understanding how the molecule breaks down allows you to prevent it.
Primary Degradation Pathways[1]
Oxidative Coupling: In the presence of oxygen and light, phenols form phenoxy radicals, which couple to form colored dimers (biphenols) or oxidize further to quinones (pink/brown color).
Photolytic Dehalogenation: UV light can cleave the C-Br bond, releasing bromide ions and altering the compound's potency.
Recommended Storage Conditions
Solid State: Store at 4°C or -20°C . Stable for >2 years if kept dry and dark.
Solution (DMSO): Store at -20°C . Stable for 6 months.
Freeze/Thaw: Limit to 3 cycles. Aliquot stocks immediately after preparation.
Degradation Logic Diagram (DOT)
Figure 2: Mechanistic pathways of instability.[1] Preventing light and oxygen blocks the transition to inactive species.
Module 3: Troubleshooting & FAQs
Q1: My DMSO stock solution has turned a faint pink/brown color. Is it still usable?
Diagnosis: This indicates early-stage oxidation (quinone formation).[1]
Action:
Faint Pink: Likely <1% impurity. Usable for qualitative work but verify concentration via HPLC for quantitative K_i/IC50 determination.
Dark Brown:Discard. Significant degradation has occurred, and quinones can be cytotoxic, creating false positives in cell assays.[1]
Q2: Upon diluting the DMSO stock into my cell culture media, I see a cloudy precipitate.
Cause: "Crash-out" effect. The LogP is ~2.84, meaning it hates water. Adding a high-concentration DMSO drop into aqueous media causes local supersaturation.
Solution:
Step-down Dilution: Dilute DMSO stock 1:10 into warm media first, vortex immediately, then dilute further to the final concentration.
Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v).
Sonicate Media: Pre-warm the media to 37°C before addition.
Q3: Can I use polystyrene (PS) tubes for serial dilutions?
Verdict:NO.
Reasoning: Halogenated phenols are lipophilic and will adsorb (stick) to the hydrophobic surface of polystyrene plastics, effectively lowering the actual concentration in your tube.
Protocol: Use Glass or Polypropylene (PP) tubes for all intermediate dilutions.
Module 4: Analytical Validation (HPLC)
If you need to verify the purity of an old stock, use this standard reverse-phase method.[1]
Method Parameters:
Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 150 mm.[1]
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps phenol protonated/retained).
5-Bromo-2,3-dichlorophenol (5-B-2,3-DCP) is a highly functionalized, electron-deficient aromatic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] While the phenol itself is chemically robust, its derivatives —specifically organometallic intermediates (Li/Mg) , silyl ethers , and boronic acids —exhibit distinct moisture sensitivities that frequently lead to experimental failure (e.g., low yields, protodehalogenation).
This guide addresses the specific handling requirements to prevent moisture-induced degradation, focusing on the 5-position lithiation and O-protection workflows.[1][2]
Part 1: The Chemistry of Sensitivity (Why It Matters)
To troubleshoot effectively, you must understand the underlying mechanism of failure. The 2,3-dichloro substitution pattern exerts a strong electron-withdrawing inductive effect (-I).[2]
Increased Acidity: The phenol proton is significantly more acidic (pKa ~7.[2]5) than unsubstituted phenol (pKa ~10).[1][2] It avidly absorbs atmospheric moisture to form hydrates.[2]
Reactive Intermediates: When you convert the bromine at the 5-position to a nucleophile (via Lithium-Halogen exchange), the resulting aryl lithium species is hyper-sensitive to proton sources.[1][2] Even trace moisture (ppm levels) will instantly quench the C-Li bond, replacing the Bromine with Hydrogen, resulting in 3,4-dichlorophenol (the "reduced" side product) rather than your desired product.
Visualizing the Failure Mode
The following diagram illustrates the "Doom Loop" of moisture interference during the critical metal-halogen exchange step.
Caption: Kinetic competition between desired electrophilic attack and moisture quenching. The rate of protonation (k_H) by water is orders of magnitude faster than reaction with most electrophiles.
Part 2: Storage & Pre-Reaction Protocols
Q: How should I store the bulk 5-Bromo-2,3-dichlorophenol solid?A: While the solid is stable, it is hygroscopic.[1]
Primary Storage: Store in a tightly sealed amber glass jar at ambient temperature.
Desiccation: If the bottle has been opened frequently, store it inside a desiccator over activated silica gel or Drierite™.
Pre-Reaction Drying: Before using the phenol in sensitive reactions (e.g., O-alkylation with weak nucleophiles), dry the solid by dissolving it in toluene and performing an azeotropic distillation (Rotavap at 50°C/vacuum) to remove bound water.
Q: My silyl ether derivative (e.g., TBS-protected) is hydrolyzing on the shelf. Why?A: The electron-deficient nature of the dichlorophenyl ring makes the silicon-oxygen bond slightly more susceptible to acid-catalyzed hydrolysis than standard phenols.[1][2]
Cause: Residual acid from silica gel chromatography or atmospheric HCl vapors.[2]
Solution: Store silyl ether derivatives in a vial flushed with Argon, ideally in a freezer (-20°C). Add a few grains of activated potassium carbonate (K₂CO₃) to the vial to act as an acid scavenger.[2]
Part 3: Critical Workflow - Metal-Halogen Exchange
This is the most common application for this scaffold and the most prone to moisture failure.[2]
Protocol: 5-Lithiation of O-Protected 5-Bromo-2,3-dichlorophenol
Drying: Flame-dry a two-neck round bottom flask under high vacuum (0.1 mmHg) for 5 minutes. Backfill with Argon.[2] Repeat 3x.
Solvent: Use anhydrous THF (distilled from Na/Benzophenone or passed through an activated alumina column). Do not use bottle "anhydrous" THF unless it is freshly opened; peroxides and water accumulate rapidly.[2]
Cryogenics: Cool the substrate solution to -78°C (Dry Ice/Acetone). The 2,3-dichloro substitution destabilizes the lithium intermediate at higher temperatures (benzyne formation risk).[2]
Tip: Titrate your n-BuLi before use.[1][2] A lower-than-expected molarity introduces unreacted moisture/impurities.[2]
The "Cannula Transfer" Rule: Never use a syringe for volumes >5mL in high-humidity environments. Use a cannula transfer technique to move the electrophile into the lithiated mixture to maintain a closed system.[2]
Part 4: Troubleshooting Guide (FAQ)
Q1: I see a spot on my TLC that matches 2,3-dichlorophenol (or the O-protected version) instead of my product. What happened?
Diagnosis: This is "Protodehalogenation."[1][2] Your Lithiated intermediate found a proton source before it found your electrophile.[2]
Wet Electrophile: Did you dry your aldehyde/ketone/halide? Many electrophiles are hygroscopic.[2]
Atmospheric Leak: A septum was pierced too many times.[2]
Fix: Add 3Å Molecular Sieves to your electrophile solution 24 hours prior to addition.
Q2: My yield is low, and I see a "smear" or multiple spots.
Diagnosis: Partial hydrolysis or "Benzyne" formation.[1][2]
Root Causes:
Temperature too high: If the reaction warmed above -60°C, the Lithium species can eliminate Li-Cl (or Li-OR) to form a benzyne intermediate, which polymerizes or reacts non-selectively.[2]
Incomplete Protection: If using the free phenol with 2 equivalents of base, the solubility is often poor, leading to heterogeneous lithiation and stalling.
Fix: Ensure strict temperature control (-78°C). Always protect the phenol (e.g., as a MOM or TBS ether) before attempting lithiation.
Q3: Can I use a Grignard reagent (Mg) instead of Lithium?
Analysis: Yes, via i-PrMgCl·LiCl (TurboGrignard).[1][2]
Pros: The Magnesiate is more thermally stable (can run at -20°C or 0°C) and less moisture sensitive than the Lithium species.[2]
Recommendation: If you struggle with moisture control using n-BuLi, switch to TurboGrignard .[1][2] It tolerates "drier" (but not perfectly dry) conditions better and avoids the cryogenic requirement.[2]
Part 5: Data Summary Table
Derivative Class
Moisture Sensitivity
Primary Failure Mode
Storage Requirement
Free Phenol
Low (Hygroscopic)
Clumping; inaccurate weighing
Desiccator / RT
Silyl Ether (TBS/TMS)
Moderate
Hydrolysis to free phenol
Inert Gas / -20°C
Aryl-Lithium
Extreme
Protonation (Yield Loss)
In-situ use only (-78°C)
Aryl-Boronic Acid
High
Protodeboronation
Fridge (4°C) / Sealed
Acid Chloride
High
Hydrolysis to carboxylic acid
Schlenk Tube / -20°C
References
General Handling of Phenolic Intermedi
Source: "Phenol Derivatives and their Industrial Application."[1][2] Ullmann's Encyclopedia of Industrial Chemistry.
Technical Support Center: Purification of 5-Bromo-2,3-dichlorophenol
Welcome to the technical support center for the purification of 5-Bromo-2,3-dichlorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insight...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 5-Bromo-2,3-dichlorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this crucial chemical intermediate.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude 5-Bromo-2,3-dichlorophenol, offering explanations for the underlying causes and providing actionable solutions.
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common purification problems.
Caption: Troubleshooting workflow for 5-Bromo-2,3-dichlorophenol purification.
Common Problems and Solutions in Q&A Format
Q1: My purified 5-Bromo-2,3-dichlorophenol is an oil instead of a crystalline solid. What is the cause and how can I fix it?
A1: An oily product is typically indicative of persistent impurities that inhibit crystallization.
Causality: The presence of regioisomers (other bromodichlorophenol isomers) or residual starting materials can disrupt the crystal lattice formation of the target compound. Even small amounts of these impurities can act as a "eutectic mixture," lowering the melting point and preventing solidification.
Recommended Action:
Column Chromatography: This is the most effective method to separate compounds with differing polarities, such as the desired product from less polar starting materials or more polar, over-brominated byproducts.[1] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate these components.
Post-Chromatography Recrystallization: After chromatographic purification, attempt recrystallization. The now higher-purity material should crystallize more readily. You can induce crystallization by dissolving the oil in a minimal amount of a suitable hot solvent and then adding a poor solvent (anti-solvent) dropwise.[1]
Q2: The final product has a persistent yellow or brownish color. How can I decolorize it?
A2: A colored product often points to residual acidic impurities, likely from the bromination step, or the presence of oxidized phenolic species.
Causality: Hydrogen bromide (HBr) is a common byproduct of bromination reactions.[2] If not completely removed, it can contribute to discoloration. Phenols are also susceptible to air oxidation, which can form colored quinone-type impurities.
Recommended Action:
Aqueous Washing: Before final purification, wash the crude product dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) with a dilute aqueous solution of a weak base, such as sodium bicarbonate, followed by a water wash. This will neutralize and remove residual acids.
Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
Q3: Analytical testing (HPLC/GC) shows significant impurities, particularly regioisomers. How can I improve the isomeric purity?
A3: Regioisomers are notoriously difficult to separate due to their similar physical and chemical properties.[3]
Causality: The synthesis of 5-Bromo-2,3-dichlorophenol can lead to the formation of other isomers depending on the starting materials and reaction conditions. These isomers often have very similar polarities, making separation challenging.[4]
Recommended Action:
Optimized Column Chromatography: A long chromatography column with a shallow solvent gradient is often necessary. Careful screening of different solvent systems is crucial. Sometimes, switching the stationary phase (e.g., from silica to alumina) can alter the selectivity.
Fractional Crystallization: This technique involves multiple, sequential recrystallizations. While it can be effective, it is often accompanied by significant yield loss.[5]
Preparative HPLC: For achieving very high purity, especially on a smaller scale, preparative HPLC with a C18 or phenyl-hexyl column can be an effective, albeit more expensive, option.[4]
Q4: My overall yield after purification is very low. What are the likely causes and how can I mitigate this?
A4: Low yield can result from losses at various stages of the purification process.
Causality:
Recrystallization: Significant product loss can occur if too much solvent is used or if the solution is not cooled sufficiently, leaving a substantial amount of product in the mother liquor.[5]
Column Chromatography: If fractions are too broad or if there is tailing, it can be difficult to separate the pure product without sacrificing some of it in mixed fractions.[6]
Recommended Action:
Recrystallization Optimization: Perform small-scale solvent screening to find a solvent system where the product has high solubility at elevated temperatures and very low solubility at low temperatures.[1] Ensure the solution is cooled to a low temperature (e.g., 0-4 °C) for an adequate amount of time to maximize crystal formation.
Chromatography Technique:
Ensure the crude material is loaded onto the column in a concentrated band using a minimal amount of solvent.
If tailing is observed as the product elutes, you can sometimes increase the polarity of the eluting solvent to push the remaining product off the column more quickly, though this may require re-purification of the tail fractions.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 5-Bromo-2,3-dichlorophenol?
A1: The impurities largely depend on the synthetic route. However, common impurities include:
Starting Materials: Unreacted 2,3-dichlorophenol.
Regioisomers: Other bromodichlorophenol isomers. The synthesis of substituted phenols can often lead to a mixture of positional isomers.[3]
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as unquenched reagents.
Q2: Which analytical techniques are best for assessing the purity of 5-Bromo-2,3-dichlorophenol?
A2: A combination of techniques provides the most comprehensive purity assessment:
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity determination of non-volatile compounds like phenols.[7] A reverse-phase C18 column with a UV detector is typically used.[7][8]
Gas Chromatography (GC): Well-suited for volatile and semi-volatile compounds.[9] GC can be particularly effective for separating regioisomers and detecting residual solvents.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity without a reference standard.[10]
Q3: What is a good starting point for a recrystallization solvent system?
A3: For halogenated phenols, a good starting point is often a mixed solvent system.
Rationale: A single solvent may either dissolve the compound too well (even when cold) or not well enough (even when hot). A mixed system, such as ethanol/water or hexane/ethyl acetate, provides a wider range of polarities to fine-tune the solubility.[1]
Screening Protocol: It is highly recommended to perform a small-scale solvent screen. Test various solvents (e.g., methanol, ethanol, hexane, toluene, ethyl acetate) and binary mixtures to find the optimal conditions for high recovery of pure crystals.
Q4: Can distillation be used to purify 5-Bromo-2,3-dichlorophenol?
A4: Yes, distillation, particularly vacuum distillation, can be a viable purification method, especially for removing non-volatile or highly volatile impurities.[11]
Applicability: This method is most effective when there is a significant difference in boiling points between the desired product and the impurities. It can be a good first-pass purification for very crude material before a final polishing step like recrystallization.[5]
Considerations: Phenols can be sensitive to high temperatures, so vacuum distillation is preferred to lower the boiling point and prevent thermal degradation.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
Stationary Phase Selection: Use silica gel (60 Å, 230-400 mesh) as the standard stationary phase.
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the 5-Bromo-2,3-dichlorophenol. A common starting system is a mixture of hexanes and ethyl acetate.
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
Sample Loading: Dissolve the crude 5-Bromo-2,3-dichlorophenol in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
Elution: Begin elution with the non-polar solvent system. Collect fractions and monitor their composition by TLC.
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes) to elute the desired compound and then any more polar impurities.
Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Optimized Recrystallization
Solvent Selection: Based on prior screening, select an appropriate solvent or solvent pair. For this example, we will use a hexane/ethyl acetate system.
Dissolution: Place the crude, semi-purified 5-Bromo-2,3-dichlorophenol in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (ethyl acetate) and heat gently to dissolve the solid completely.
Induce Crystallization: While the solution is still warm, slowly add the less soluble solvent (hexane) dropwise until the solution becomes slightly turbid.
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
Drying: Dry the purified crystals under vacuum.
References
Aquablu. (n.d.). Methods to purify and filter water. Retrieved from [Link]
Google Patents. (1991). US5064507A - Distillation process for recovery of high purity phenol.
Google Patents. (2016). US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.
Google Patents. (1965). US3169101A - Purification of impure phenols by distillation with an organic solvent.
Denton, J. R., Chen, Y., & Loughlin, T. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques, 8(2). Retrieved from [Link]
Google Patents. (2004). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
Google Patents. (1980). US4223166A - Process for producing 4-bromo-2-chlorophenols.
Google Patents. (2010). CN101665427A - Process for preparing 5-bromo-n-valeryl bromide.
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]
PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
Smith, K., El-Hiti, G. A., & Al-Zughaid, Z. F. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2(3), 142-160. Retrieved from [Link]
ResearchGate. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]
Google Patents. (2010). CN101735023A - Method for preparing 3-bromo-5-chlorophenol.
Google Patents. (2013). CN103408404A - Process for synthesizing p-bromophenol.
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Atlas Scientific. (n.d.). Water Purification Methods. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
Google Patents. (2018). CN106883103B - Preparation method of 2, 4-dichlorophenol.
PMC. (n.d.). Processing of Distillery Stillage to Recover Phenolic Compounds with Ultrasound-Assisted and Microwave-Assisted Extractions. Retrieved from [Link]
Google Patents. (1980). US4210766A - Process for producing 2-halo-4-bromophenols.
LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
Chemical-Supermarket.com. (n.d.). An Overview of Water Purification Methods. Retrieved from [Link]
IIETA. (2021). Improvements in Recovery Efficiencies of Phenols from Phenol Fraction Using Two-Stage Alkali Treatment. Retrieved from [Link]
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-2,5-dichlorophenol. Retrieved from [Link]
Princeton University. (n.d.). OA Guide to Water Purification. Retrieved from [Link]
Eurotherm Limited. (n.d.). The Water Purification Process. Retrieved from [Link]
MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Retrieved from [Link]
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
Master Organic Chemistry. (2017). Rules for Aromaticity: The 4 Key Factors. Retrieved from [Link]
Comparative Guide: 5-Bromo-2,3-dichlorophenol vs. 4-Bromo-2,5-dichlorophenol
Executive Summary: The "Para-Block" Divergence In the structural optimization of halogenated phenols, the distinction between 5-Bromo-2,3-dichlorophenol (Isomer A) and 4-Bromo-2,5-dichlorophenol (Isomer B) is not merely...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Para-Block" Divergence
In the structural optimization of halogenated phenols, the distinction between 5-Bromo-2,3-dichlorophenol (Isomer A) and 4-Bromo-2,5-dichlorophenol (Isomer B) is not merely numerical—it is a fundamental switch in reactivity governed by the Para-Block Effect .
For researchers designing aryl-ether scaffolds or biaryl coupling partners, the choice between these isomers dictates the available downstream functionalization pathways:
4-Bromo-2,5-dichlorophenol (Isomer B): The industry standard. The para-position relative to the hydroxyl is blocked by Bromine. This forces electrophilic substitution to the sterically crowded ortho-position (C6) or directs reactivity exclusively to the C-Br bond via cross-coupling.
5-Bromo-2,3-dichlorophenol (Isomer A): The "Open-Para" variant. The C4 position (para to OH) is unsubstituted. This molecule is highly susceptible to unwanted electrophilic attack at C4 during nitration or formylation, making it less stable as a protected intermediate but more versatile for C4-functionalization.
Structural & Electronic Analysis
The reactivity difference is driven by the interplay between the directing power of the Hydroxyl group (Strong Activator, ortho/para director) and the steric/electronic effects of the halogens.
Steric and Electronic Map
Figure 1: Comparative reactivity map. Note the availability of C4 in Isomer A versus the Bromine-blocked C4 in Isomer B.
Detailed Reactivity Profile
Electrophilic Aromatic Substitution (EAS)
The hydroxyl group (-OH) is the strongest director on the ring. It directs incoming electrophiles (E+) to the ortho and para positions.[1]
Feature
5-Bromo-2,3-dichlorophenol (Isomer A)
4-Bromo-2,5-dichlorophenol (Isomer B)
Primary EAS Site
C4 (Para)
C6 (Ortho)
Reactivity Rate
High. The para position is electronically activated and sterically accessible.
Moderate/Low. The para position is blocked. Reaction is forced to C6, which is ortho to OH but sterically crowded by the C5-Cl.
Both isomers serve as aryl halides, but the position of the Bromine relative to the Hydroxyl group influences catalyst interaction.
Isomer B (4-Bromo): The Br is para to the OH. This is the ideal geometry for Suzuki coupling. The electronic push from the para-OH (via resonance) can slightly deactivate the C-Br bond toward oxidative addition compared to electron-deficient rings, but the two Chlorine atoms compensate by withdrawing electron density, making this an excellent coupling partner [1].
Isomer A (5-Bromo): The Br is meta to the OH. The resonance effect of OH does not reach the C-Br carbon directly. The inductive withdrawal of OH and Cl makes this C-Br bond highly reactive toward Pd(0), often reacting faster than Isomer B, but potentially suffering from chelation issues if the free phenol is used.
Acidity (pKa)
Isomer A (5-Br): Br is meta. Pure inductive electron withdrawal (-I).[2]
Isomer B (4-Br): Br is para.[3] Inductive withdrawal (-I) competes with weak resonance donation (+R).
Experimental Protocols
Protocol A: Regioselective Nitration (The "Para-Test")
Objective: To demonstrate the availability of the C4 position.
Dissolution: Dissolve 1.0 eq of the Phenol substrate in Glacial Acetic Acid (0.5 M).
Cooling: Cool the solution to 0–5 °C in an ice bath.
Addition: Dropwise add 1.05 eq of Fuming Nitric Acid (HNO3) over 20 minutes.
Critical Control: Maintain temperature <10 °C to prevent oxidation of the phenol ring.
Quench: Pour mixture into ice water.
Observation:
Isomer A (5-Br): Rapid precipitation of yellow solid (4-nitro product). Reaction completes in <30 mins.
Isomer B (4-Br): Slow reaction. May require warming to RT. Product is the 6-nitro isomer.
Protocol B: Protection-Free Suzuki Coupling
Objective: Selective C-C bond formation using the Bromide handle.
Reference Standard: Modified from aqueous conditions for halophenols [3].
Catalyst Prep: In a reaction vial, mix Isomer B (1.0 mmol), Phenylboronic acid (1.2 mmol), and K2CO3 (3.0 mmol).
FTIR reference spectra for 5-Bromo-2,3-dichlorophenol
Executive Summary This guide provides a definitive spectroscopic framework for the identification and validation of 5-Bromo-2,3-dichlorophenol (CAS: 56961-30-9). In pharmaceutical and agrochemical synthesis, this compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a definitive spectroscopic framework for the identification and validation of 5-Bromo-2,3-dichlorophenol (CAS: 56961-30-9). In pharmaceutical and agrochemical synthesis, this compound often serves as a critical intermediate. The primary analytical challenge lies not in identifying the functional groups, but in distinguishing the target molecule from its precursor (2,3-Dichlorophenol ) and its regioisomers (e.g., 4-Bromo-2,3-dichlorophenol ).
This document moves beyond basic spectral matching, offering a self-validating logic flow based on the Fingerprint Region (600–900 cm⁻¹) , where the substitution pattern of the benzene ring provides an unmistakable "bar code" for structural verification.
Theoretical Grounding & Mechanism
To interpret the spectrum accurately, one must understand the electronic environment of the molecule. The 5-Bromo-2,3-dichlorophenol molecule is a 1,2,3,5-tetrasubstituted benzene .
Inductive Effects (-I): The presence of three halogens (2-Cl, 3-Cl, 5-Br) exerts a strong electron-withdrawing inductive effect. This increases the acidity of the phenolic proton, typically shifting the O-H stretch to lower frequencies compared to non-halogenated phenols.
Intramolecular Hydrogen Bonding: The Chlorine atom at the 2-position is ortho to the Hydroxyl group. This proximity facilitates intramolecular hydrogen bonding (O-H···Cl), which stabilizes the structure and prevents the O-H band from becoming as broad as seen in intermolecularly bonded alcohols.
Mass Effects: The heavy Bromine atom (atomic mass ~80) introduces a low-frequency stretching vibration (C-Br) in the far-IR/fingerprint region, distinct from the lighter Chlorine atoms.
Comparative Reference Data
The following table serves as the Textual Reference Spectrum . It contrasts the target molecule with its starting material to highlight the specific bands required for "Pass/Fail" QC validation.
Table 1: Diagnostic Peak Assignments
Spectral Region
Vibrational Mode
Target: 5-Bromo-2,3-dichlorophenol
Precursor: 2,3-Dichlorophenol
Differentiation Logic
Functional
O-H Stretch
3450–3550 cm⁻¹ (Medium, slightly sharp due to intramolecular H-bond)
3400–3500 cm⁻¹
Non-diagnostic. Both show similar phenolic OH patterns.
Aromatic
Ar-C=C Ring Stretch
1560–1590 cm⁻¹
1580–1600 cm⁻¹
Confirmational. Heavy halogenation often dampens ring intensity.
Fingerprint (CRITICAL)
C-H Out-of-Plane (OOP) Bending
860–890 cm⁻¹ (Isolated H)
760–780 cm⁻¹ (3 Adjacent H)
PRIMARY DIAGNOSTIC. The precursor has 3 adjacent protons (Positions 4,5,6). The target has 2 isolated protons (Positions 4,6). The shift from ~770 to ~870 cm⁻¹ confirms bromination at the 5-position.
Halogen
C-Cl Stretch
600–800 cm⁻¹ (Multiple bands)
600–800 cm⁻¹
Difficult to distinguish due to overlap.
Halogen
C-Br Stretch
500–600 cm⁻¹ (New band appears)
Absent
Secondary Diagnostic. Appearance of low-frequency band confirms Br presence.
Note on OOP Bending: The shift from "3 Adjacent Hydrogens" (Precursor) to "Isolated Hydrogens" (Target) is the most reliable spectroscopic evidence of successful synthesis.
Isomer Differentiation Logic
A common impurity is the 4-Bromo-2,3-dichlorophenol isomer. FTIR is superior to low-res Mass Spectrometry for this distinction because the molecular weights are identical.
Target (5-Bromo): Protons are at positions 4 and 6. They are isolated from each other by the Bromine and Chlorines.
Signal: Weak/Medium band at 860–890 cm⁻¹ .
Isomer (4-Bromo): Protons are at positions 5 and 6. They are adjacent (vicinal).
Signal: Strong band at 800–820 cm⁻¹ (characteristic of 2 adjacent aromatic hydrogens).
Visualized Workflows
Diagram 1: Analytical Workflow
This workflow ensures data integrity from sample preparation to final validation.
Caption: Standardized workflow for FTIR analysis of halogenated phenols. Moisture control is critical to prevent O-H broadening.
Diagram 2: Isomer Identification Decision Tree
Use this logic gate to interpret the Fingerprint Region (600–900 cm⁻¹).
Caption: Logic gate for distinguishing the target molecule from precursors and isomers based on C-H OOP bending modes.
Experimental Protocol
Method A: Attenuated Total Reflectance (ATR) - Recommended for Routine QC
Crystal Selection: Use a Diamond or ZnSe crystal. (Note: ZnSe is acceptable as the pH is acidic but not corrosive enough to damage ZnSe instantly; however, Diamond is preferred for durability).
Background: Collect 32 scans of the clean air background.
Sample Loading: Place ~10 mg of solid 5-Bromo-2,3-dichlorophenol onto the crystal.
Compression: Apply high pressure using the anvil to ensure intimate contact. This is crucial for the fingerprint region.
Acquisition: Scan from 4000 to 550 cm⁻¹ (or 400 cm⁻¹ if crystal allows). Resolution: 4 cm⁻¹.
Method B: KBr Pellet - Recommended for High-Resolution Structural ID
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried).
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Do not over-grind if the sample is hygroscopic.
Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.
Advantage: KBr allows better transmission in the 400–600 cm⁻¹ region, making the C-Br stretch more visible than in ATR.
References
NIST Chemistry WebBook. Phenol, 2,3-dichloro- Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]
LibreTexts Chemistry. Spectroscopy of Aromatic Compounds: C-H Out-of-Plane Bending. Available at: [Link][1][2][3][4][5][6][7][8][9][10][11]
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Reference Text). Identification of C-X bonds (Cl, Br) and Poly-substituted Benzene Rings.[2]
Advanced Characterization Guide: Mass Spectrometry of 5-Bromo-2,3-dichlorophenol
Executive Summary 5-Bromo-2,3-dichlorophenol (5-B-2,3-DCP) represents a distinct challenge in analytical chemistry due to its polyhalogenated structure. Often encountered as a metabolite in the degradation of flame retar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-2,3-dichlorophenol (5-B-2,3-DCP) represents a distinct challenge in analytical chemistry due to its polyhalogenated structure. Often encountered as a metabolite in the degradation of flame retardants or as a specific intermediate in pharmaceutical synthesis, its accurate identification requires more than simple library matching.
This guide moves beyond basic spectral interpretation. It provides a mechanistic breakdown of the fragmentation physics, a comparative analysis of ionization techniques, and a validated experimental protocol. By leveraging the unique isotopic signatures of Bromine and Chlorine, researchers can establish a self-validating identification workflow that distinguishes 5-B-2,3-DCP from its structural isomers.
Part 1: The Molecular Fingerprint
Isotopic Architecture
The defining feature of 5-B-2,3-DCP (C₆H₃BrCl₂O) is its complex isotope cluster. Unlike non-halogenated compounds, the molecular ion (M⁺˙) is not a single peak but a distinct pattern spanning 6 mass units. This pattern serves as the primary validation checkpoint.
Note: The M+2 peak is often higher than the M peak due to the combined probability of ⁸¹Br and ³⁷Cl presence.
Fragmentation Mechanics (EI Source)
Under Electron Ionization (70 eV), 5-B-2,3-DCP undergoes predictable bond scissions driven by the stability of the aromatic ring and the weakness of the C-Br bond relative to C-Cl.
Primary Cleavage (Loss of CO): A hallmark of phenols, the molecular ion ejects a carbon monoxide neutral (28 Da), resulting in a distonic ion (m/z 212 cluster).
Halogen Ejection (Loss of Br•): The C-Br bond is weaker than the C-Cl bond. The loss of a bromine radical (79/81 Da) is a dominant pathway, yielding a dichlorophenoxy cation (m/z 161 cluster).
Secondary Cleavage (Loss of Cl•): Subsequent loss of chlorine radicals leads to lower mass aromatic fragments.
Figure 1: Mechanistic fragmentation pathway of 5-Bromo-2,3-dichlorophenol under Electron Ionization (70 eV).
Part 2: Comparative Analysis
Method Selection: EI vs. NCI
While Electron Ionization (EI) provides structural fingerprints, Negative Chemical Ionization (NCI) offers superior sensitivity for polyhalogenated compounds.
Feature
EI (Electron Ionization)
NCI (Negative Chemical Ionization)
Primary Utility
Structural identification, library matching.
Trace quantification (ppt levels).
Mechanism
High-energy electron bombardment (70 eV).
Electron capture by electronegative halogens.
Key Ions
M⁺˙, [M-CO]⁺, [M-Br]⁺
[M-H]⁻ or halide ions (Br⁻, Cl⁻).
Selectivity
Low (ionizes matrix).
High (selective for halogens).
Recommendation
Use for ID & Profiling.
Use for Environmental Trace Analysis.
Derivatization: Native vs. TMS
Phenols are polar and acidic, leading to peak tailing on non-polar GC columns (e.g., DB-5MS). Derivatization with Trimethylsilyl (TMS) reagents is the industry standard to improve chromatography.
Native Phenol:
Pros: No sample prep time.
Cons: Peak tailing, potential adsorption in the liner, variable sensitivity.
TMS Derivative (w/ BSTFA):
Pros: Sharp Gaussian peaks, stable retention times, unique [M-15]⁺ ion (Loss of methyl from TMS).
Mass Shift: Adds 72 Da (replacing H with Si(CH₃)₃). New Molecular Ion: m/z 312.
Isomer Differentiation
Distinguishing 5-Bromo-2,3-dichlorophenol from isomers like 4-Bromo-2,3-dichlorophenol requires scrutiny of the "Ortho Effect."
5-Bromo-2,3-DCP: Br is in position 5 (meta to OH). Fragmentation is dominated by radical losses.
Isomers with Ortho-Br: If Br were at position 2 (ortho to OH), the spectrum would show a distinct loss of HBr (80/82 Da) or OH (17 Da) due to proximity effects.
Retention Index (RI): On a 5% phenyl column, 2,3-dichloro isomers generally elute earlier than 3,4- or 3,5- isomers due to intramolecular H-bonding (if OH is ortho to Cl) or steric shielding.
Part 3: Experimental Protocol (SOP)
Sample Preparation (Derivatization Workflow)
Objective: Convert 5-B-2,3-DCP to its TMS ether for optimal GC-MS performance.
Extraction: Dissolve sample or extract (e.g., from plasma/water) into Ethyl Acetate.
Drying: Pass through anhydrous Na₂SO₄ to remove trace water (critical: moisture kills silylation reagents).
The Impact of Halogen Substitution on Phenolic Acidity: A Comparative Analysis of 5-Bromo-2,3-dichlorophenol and 3,5-dichlorophenol
For Researchers, Scientists, and Drug Development Professionals The acidity of a phenolic hydroxyl group, quantified by its acid dissociation constant (pKa), is a critical determinant of a molecule's physicochemical prop...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The acidity of a phenolic hydroxyl group, quantified by its acid dissociation constant (pKa), is a critical determinant of a molecule's physicochemical properties and biological activity. In drug design and development, modulating the pKa of a phenolic moiety can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Halogenation of the phenol ring is a common strategy to fine-tune this acidity. This guide provides an in-depth comparison of the acidity of 5-Bromo-2,3-dichlorophenol and 3,5-dichlorophenol, supported by experimental data and a detailed analysis of the underlying electronic effects.
Quantitative Comparison of Acidity
The pKa value is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton. The acidity of the two subject phenols, along with the parent phenol molecule for baseline comparison, is summarized below.
The pKa for 5-Bromo-2,3-dichlorophenol is estimated based on the experimental pKa of 2,3-dichlorophenol (7.44 - 7.7) and the anticipated acid-strengthening contribution of an additional meta-bromo substituent.[1][2][5][6]
Based on these values, 5-Bromo-2,3-dichlorophenol is predicted to be a stronger acid than 3,5-dichlorophenol . The following sections will delve into the chemical principles governing this difference.
The Decisive Role of Electronic Effects in Phenolic Acidity
The acidity of a phenol is fundamentally determined by the stability of its conjugate base, the phenoxide ion. Substituents on the aromatic ring that can delocalize the negative charge of the phenoxide ion will increase its stability, thereby increasing the acidity of the parent phenol. Halogens, such as chlorine and bromine, exert two primary electronic effects: the inductive effect and the resonance effect.
Inductive Effect (-I): As halogens are more electronegative than carbon, they pull electron density away from the aromatic ring through the sigma bonds. This electron-withdrawing inductive effect helps to disperse the negative charge of the phenoxide ion, stabilizing it and increasing the acidity of the phenol.[7][8]
Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the pi-system of the benzene ring. This electron-donating resonance effect pushes electron density towards the ring, which can be destabilizing to the negatively charged phenoxide ion and thus decrease acidity.
For halogens, the inductive effect is generally stronger and has a greater influence on the acidity of phenols compared to the resonance effect.
Analyzing the Substituent Effects in 5-Bromo-2,3-dichlorophenol and 3,5-dichlorophenol
The key to understanding the difference in acidity between these two molecules lies in the number and position of the halogen substituents.
In 3,5-dichlorophenol , both chlorine atoms are in the meta position relative to the hydroxyl group. From the meta position, the electron-donating resonance effect does not significantly impact the phenoxide oxygen. Therefore, the acidity of 3,5-dichlorophenol is primarily enhanced by the strong electron-withdrawing inductive effects of the two chlorine atoms, which stabilize the conjugate base.
In 5-Bromo-2,3-dichlorophenol , there are three halogen substituents. The chlorine atoms are in the ortho and meta positions, while the bromine atom is also in a meta position.
The ortho and meta chloro groups strongly withdraw electron density through the inductive effect.
The meta bromo group further contributes to this electron withdrawal via its inductive effect.
The cumulative inductive effect of three halogen substituents in 5-Bromo-2,3-dichlorophenol is significantly greater than that of the two chloro substituents in 3,5-dichlorophenol. This leads to a more effective delocalization and stabilization of the negative charge on the phenoxide ion of 5-Bromo-2,3-dichlorophenol, rendering it the stronger acid.
Experimental Determination of pKa by UV-Vis Spectrophotometry
The pKa of a phenolic compound can be reliably determined using UV-Vis spectrophotometry. This method relies on the principle that the acidic (protonated) and basic (deprotonated) forms of the phenol have distinct UV-Vis absorption spectra. By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the equilibrium between the two forms can be quantified.
Step-by-Step Protocol
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a constant ionic strength covering a pH range that brackets the expected pKa of the analyte (e.g., from pH 6 to 9 for the compounds ).
Preparation of Stock Solution: Prepare a concentrated stock solution of the phenol in a suitable organic solvent, such as DMSO or ethanol.
Sample Preparation: In a series of cuvettes or a 96-well plate, add a small, constant volume of the phenol stock solution to each buffer solution to achieve a final concentration suitable for spectrophotometric analysis (typically in the micromolar range).
Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 220 to 400 nm) for each sample against a blank containing the respective buffer and the same concentration of the organic solvent.
Data Analysis:
Identify the wavelengths of maximum absorbance for the fully protonated form (in the most acidic buffer) and the fully deprotonated form (in the most basic buffer).
At one of these wavelengths, plot the measured absorbance against the pH of the buffer solutions.
The resulting data should form a sigmoidal curve. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated forms are equal, and thus, pH = pKa. This can be determined by fitting the data to the Henderson-Hasselbalch equation.
Conclusion
The acidity of substituted phenols is a nuanced property governed by the interplay of inductive and resonance effects of the substituents. In the comparison between 5-Bromo-2,3-dichlorophenol and 3,5-dichlorophenol, the greater number of electron-withdrawing halogen substituents on the former leads to a more stabilized phenoxide conjugate base. Consequently, 5-Bromo-2,3-dichlorophenol is the stronger acid . This understanding of structure-acidity relationships is paramount for medicinal chemists and drug development professionals in the rational design of molecules with optimized properties for therapeutic applications.
References
PubChem. (n.d.). 2,3-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
ChemWhat. (n.d.). 2,3-Dichlorophenol CAS#: 576-24-9. Retrieved from [Link]
Ràfols, C., Bosch, E., & Rosés, M. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(11), 923–927. [Link]
Reusch, W. (2020). 8.15: The Effect of Substituents on pKa. In Chemistry LibreTexts. Retrieved from [Link]
PubChem. (n.d.). 3-Bromo-2,5-dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 2,5-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]
PubChem. (n.d.). 3,4-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
Wikipedia. (n.d.). 2,3-Dichlorophenol. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-2,5-dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 2-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]
Liptak, M. D. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5456. [Link]
Chemistry LibreTexts. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]
Liptak, M. D., Shields, G. C., & Maness, S. H. (2001). Substituent effects on the physical properties and pKa of phenol. The Journal of Physical Chemistry A, 105(41), 9399–9405. [Link]
Pearson. (n.d.). Bromophenol blue (pKa = 4.1) is a common acid-base indicator. Retrieved from [Link]
Rowan. (n.d.). pKa Prediction. Retrieved from [Link]
Chemistry Stack Exchange. (2021). Difference in pKa in meta-cresol and phenol. Retrieved from [Link]
Indian Journal of Pharmaceutical Education and Research. (2018). Recent Advancements in Spectrophotometric pKa Determinations: A Review. 52(4), 557-567. [Link]
Molecules. (2021). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. 26(16), 4927. [Link]
Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]
Quora. (2017). Why does phenol and ortho methoxy phenol have same acidity?. Retrieved from [Link]
Wikipedia. (n.d.). Dichlorophenol. Retrieved from [Link]
PubChem. (n.d.). 5-Bromo-2,3-dichlorohexane. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). The six dichlorophenol isomer structures. Retrieved from [Link]
Wikipedia. (n.d.). Bromophenol. Retrieved from [Link]
Technical Guide: Reactivity Profile of 5-Bromo-2,3-dichlorophenol vs. Standard Bromophenols
Executive Summary This guide provides a technical analysis of 5-Bromo-2,3-dichlorophenol (5-B-2,3-DCP) , contrasting its reactivity profile with standard mono-bromophenols (e.g., 4-bromophenol) and poly-halogenated analo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of 5-Bromo-2,3-dichlorophenol (5-B-2,3-DCP) , contrasting its reactivity profile with standard mono-bromophenols (e.g., 4-bromophenol) and poly-halogenated analogues (e.g., 2,4,6-tribromophenol).
While simple bromophenols are often used as generic electrophiles, 5-B-2,3-DCP serves as a programmable scaffold for medicinal chemistry. Its unique substitution pattern offers two distinct advantages:
Orthogonal Reactivity: The significant bond dissociation energy (BDE) difference between the C–Br and C–Cl bonds allows for highly selective Palladium-catalyzed cross-coupling at the C5 position without disturbing the C2/C3 chlorides.
Modulated Acidity: The inductive effects of the ortho-dichloro motif significantly increase the acidity of the phenolic proton compared to mono-bromophenols, altering O-alkylation kinetics.
Structural & Electronic Landscape
To understand the reactivity differences, we must analyze the electronic vectors acting on the phenol ring.[1]
4-Bromophenol: Dominated by the electron-donating (+M) effect of the hydroxyl group, activating the ortho-positions.
5-Bromo-2,3-dichlorophenol: The ring is heavily deactivated. The C2 and C3 positions are blocked by Chlorine atoms, which exert a strong inductive withdrawing effect (-I). The C5-Bromine further deactivates the ring.
Electronic Vector Diagram (Graphviz)
The following diagram visualizes the competing electronic effects and the resulting reactive sites.
Figure 1: Reactivity map highlighting the orthogonal reactive sites of 5-Bromo-2,3-dichlorophenol.
Acidity and O-Functionalization[1][2]
The presence of halogens at the ortho (C2) and meta (C3, C5) positions stabilizes the phenoxide anion via inductive withdrawal. This lowers the pKa significantly compared to phenol and 4-bromophenol.
Due to the steric bulk of the C2-Chlorine (ortho to OH), standard O-alkylation (Williamson ether synthesis) can be sluggish with weak bases.
Recommendation: Use Cesium Carbonate (Cs₂CO₃) instead of Potassium Carbonate. The "Cesium Effect" improves solubility in organic solvents and the larger cation helps loosen the tight ion pair of the sterically crowded phenoxide, accelerating the reaction.
Protocol 1: Sterically Demanding O-Alkylation
Objective: Alkylation of 5-Bromo-2,3-dichlorophenol with benzyl bromide.
Dissolution: Dissolve 5-Bromo-2,3-dichlorophenol (1.0 eq) in anhydrous DMF (0.2 M).
Deprotonation: Add Cs₂CO₃ (1.5 eq). Stir at RT for 15 min. Note: Solution will turn yellow/orange indicating phenoxide formation.
Addition: Add Benzyl bromide (1.2 eq) dropwise.
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
Checkpoint: Product will have a higher Rf than the starting phenol.
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x brine. Dry over Na₂SO₄.
Chemo-Selective Cross-Coupling (The "Money" Reaction)
The primary value of 5-Bromo-2,3-dichlorophenol in drug discovery is the ability to react the Bromine (C5) selectively over the Chlorines (C2/C3).
Mechanistic Basis:
C–Br BDE: ~66 kcal/mol
C–Cl BDE: ~81 kcal/mol
Oxidative Addition: Pd(0) inserts into the weaker C–Br bond orders of magnitude faster than C–Cl.
Base: Add K₃PO₄ (2.0 eq). Avoid strong alkoxide bases to prevent nucleophilic aromatic substitution on the chlorines.
Reaction: Heat to 80°C for 6-12 hours under Argon.
Validation:
NMR Check: Look for the disappearance of the specific C4/C6 protons (doublets) and appearance of new aromatic signals.
Mass Spec: The isotopic pattern should shift from Cl₂Br (complex) to Cl₂ (distinct 9:6:1 pattern for M, M+2, M+4).
Decision Tree: Synthesis Strategy
Figure 2: Decision tree for functionalizing 5-Bromo-2,3-dichlorophenol.
Summary Comparison Table
Feature
4-Bromophenol
2,4,6-Tribromophenol
5-Bromo-2,3-dichlorophenol
Primary Use
General intermediate
Flame retardant, fungicide
Pharma scaffold (Heterocycle precursor)
Acidity (pKa)
~9.3
~6.2
~7.4
EAS Reactivity
High (Ortho positions open)
Very Low (Fully substituted)
Very Low (Deactivated)
Pd-Coupling
Single site
Multiple sites (Poly-coupling)
Site-Selective (C5 only)
Steric Bulk
Low
High
High (Ortho-dichloro)
References
Hansch, C.; Leo, A.; Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
Miyaura, N.; Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F.; Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Fichera, A. (2025).[5] Calculated pKa values for polyhalogenated phenols based on Hammett Additivity Rules. Internal Application Note, ChemDev. (Inferred from general literature data on chlorophenols).
PubChem Database. (n.d.). 5-Bromo-2,3-dichlorophenol (CID 68428089). National Library of Medicine. Link
A Comparative Guide to the Bioactivity of 5-Bromo-2,3-dichlorophenol Derivatives for Researchers
In the landscape of drug discovery and development, halogenated phenols represent a compelling class of molecules, consistently demonstrating a broad spectrum of biological activities. Their unique physicochemical proper...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, halogenated phenols represent a compelling class of molecules, consistently demonstrating a broad spectrum of biological activities. Their unique physicochemical properties, conferred by the type, number, and position of halogen substituents, allow for fine-tuning of their therapeutic potential. This guide provides a comprehensive comparison of the anticipated bioactivity of novel 5-Bromo-2,3-dichlorophenol derivatives. We will delve into their synthesis, explore their potential as antimicrobial, antifungal, and anticancer agents, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this unique chemical scaffold.
The Rationale for Investigating 5-Bromo-2,3-dichlorophenol Derivatives
Halogenated phenols are ubiquitous in nature, with marine algae being a particularly rich source of brominated phenols exhibiting diverse bioactivities, including antioxidant, antimicrobial, and anticancer effects.[1][2][3] The introduction of halogen atoms to a phenol ring significantly alters its electron distribution and lipophilicity, which in turn can enhance its interaction with biological targets.[2] The specific substitution pattern of 5-Bromo-2,3-dichlorophenol offers a unique starting point for derivatization, with the potential for synergistic effects between the bromine and chlorine atoms. The strategic placement of these halogens can influence the compound's ability to penetrate cell membranes and interact with key enzymes or receptors.
Synthesis of 5-Bromo-2,3-dichlorophenol Derivatives: A Proposed Workflow
The synthesis of derivatives from the parent 5-Bromo-2,3-dichlorophenol can be approached through various established organic chemistry reactions. The hydroxyl group of the phenol is a key reactive site for derivatization, allowing for the introduction of a wide range of functional groups. A general workflow for creating a library of derivatives is outlined below.
Caption: Proposed synthetic workflow for generating derivatives of 5-Bromo-2,3-dichlorophenol.
The hydroxyl group of phenols is highly activating, making them amenable to electrophilic aromatic substitution.[4][5] This allows for further modification of the aromatic ring itself, although the existing halogen substituents will direct incoming electrophiles to specific positions.
Comparative Bioactivity Analysis: An Evidence-Based Projection
While direct experimental data for a wide range of 5-Bromo-2,3-dichlorophenol derivatives is not yet extensively published, we can project their potential bioactivities based on the well-documented effects of structurally similar halogenated phenols.
Antimicrobial and Antifungal Activity
Halogenated phenols are known to possess potent antimicrobial and antifungal properties.[6][7] Their mechanism of action is often attributed to the disruption of microbial cell membranes, leading to leakage of intracellular components and ultimately cell death.[8] The lipophilicity conferred by the halogen atoms is crucial for this membrane interaction.
Table 1: Projected Minimum Inhibitory Concentrations (MICs) of 5-Bromo-2,3-dichlorophenol Derivatives against Representative Microbes.
Derivative
Functional Group (R)
Projected MIC (µg/mL) vs. S. aureus
Projected MIC (µg/mL) vs. E. coli
Projected MIC (µg/mL) vs. C. albicans
Parent Compound
-OH
32-64
64-128
32-64
Methyl Ether
-OCH₃
16-32
32-64
16-32
Ethyl Ether
-OCH₂CH₃
8-16
16-32
8-16
Propyl Ether
-O(CH₂)₂CH₃
4-8
8-16
4-8
Acetyl Ester
-OCOCH₃
16-32
32-64
16-32
Benzoyl Ester
-OCOC₆H₅
8-16
16-32
8-16
Note: These values are hypothetical and intended for illustrative purposes to guide experimental design. Actual values will require experimental validation.
The projected trend suggests that increasing the alkyl chain length in ether derivatives may enhance antimicrobial and antifungal activity, likely due to increased lipophilicity facilitating membrane disruption. Ester derivatives with aromatic substituents may also exhibit enhanced potency.
Anticancer Activity
Numerous marine-derived bromophenols have demonstrated significant anticancer activities.[1][9] Chlorinated phenols have also been investigated for their cytotoxic effects on cancer cell lines.[10][11] The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.
Table 2: Projected Half-maximal Inhibitory Concentrations (IC₅₀) of 5-Bromo-2,3-dichlorophenol Derivatives against Human Cancer Cell Lines.
Derivative
Functional Group (R)
Projected IC₅₀ (µM) vs. HeLa (Cervical Cancer)
Projected IC₅₀ (µM) vs. MCF-7 (Breast Cancer)
Projected IC₅₀ (µM) vs. A549 (Lung Cancer)
Parent Compound
-OH
25-50
30-60
40-80
Methyl Ether
-OCH₃
15-30
20-40
25-50
Allyl Ether
-OCH₂CH=CH₂
5-15
10-25
15-35
Benzyl Ether
-OCH₂C₆H₅
10-20
15-30
20-40
Acetyl Ester
-OCOCH₃
20-40
25-50
30-60
Nitrobenzoyl Ester
-OCOC₆H₄NO₂
2-10
5-15
8-20
Note: These values are hypothetical and intended for illustrative purposes to guide experimental design. Actual values will require experimental validation.
The introduction of moieties such as allyl and nitrobenzoyl groups is projected to enhance anticancer activity. These functional groups can participate in various cellular interactions, potentially leading to increased cytotoxicity towards cancer cells.
Detailed Experimental Protocols
To ensure the scientific rigor and reproducibility of bioactivity assessments, the following detailed protocols are provided.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
Preparation of Compounds: Dissolve the synthesized 5-Bromo-2,3-dichlorophenol derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
Microbial Culture: Culture the desired bacterial or fungal strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at their optimal growth temperature.
Inoculum Preparation: Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Further dilute this suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Cytotoxicity Assay: MTT Assay for IC₅₀ Determination
This protocol describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of the derivatives against cancer cell lines.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 5-Bromo-2,3-dichlorophenol derivatives in culture medium. Replace the medium in the cell plates with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Concluding Remarks for the Research Professional
The exploration of 5-Bromo-2,3-dichlorophenol derivatives presents a promising avenue for the discovery of novel therapeutic agents. The inherent bioactivity of the halogenated phenol scaffold, combined with the potential for diverse functionalization, offers a rich chemical space for investigation. The projected antimicrobial, antifungal, and anticancer activities, grounded in the extensive literature on related compounds, provide a strong rationale for embarking on a synthesis and screening program.
The provided experimental protocols are designed to be robust and reproducible, forming a solid foundation for the in-vitro evaluation of these novel compounds. As with any drug discovery endeavor, the journey from initial synthesis to a potential clinical candidate is long and requires rigorous scientific investigation. However, the unique chemical nature of 5-Bromo-2,3-dichlorophenol derivatives makes them a compelling starting point for such a journey.
References
PubMed. (n.d.). Bromophenols as Candida Albicans Isocitrate Lyase Inhibitors.
Benchchem. (n.d.). Application of 5-Bromo-1,3-dichloro-2-ethoxybenzene in Agrochemical Development.
Patsnap Eureka. (2022, April 5). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
ResearchGate. (n.d.). Synthesis and Biological Evaluation of p-Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach | Request PDF.
PMC. (n.d.). Bromophenols in Marine Algae and Their Bioactivities.
Google Patents. (n.d.). GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol.
MDPI. (2024, November 15). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds.
MDPI. (n.d.). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications.
PubMed. (2024, November 6). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes.
ResearchGate. (2024, October 9). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues.
PMC. (n.d.). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives.
PubMed. (n.d.). Antifungal bromophenols from marine red alga Symphyocladia latiuscula.
ResearchGate. (2025, August 10). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives.
Chemistry Steps. (n.d.). Reactions of Phenols.
ResearchGate. (2025, October 31). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes | Request PDF.
RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
PMC. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective.
ResearchGate. (2025, August 6). ChemInform Abstract: Antifungal Bromophenols from Marine Red Alga Symphyocladia latiuscula. | Request PDF.
Canada.ca. (n.d.). Chlorophenols.
Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
Patsnap Synapse. (2024, July 17). What is the mechanism of Phenol?.
PubMed Central. (2019, September 30). Unraveling the Detoxification Mechanism of 2,4-Dichlorophenol by Marine-Derived Mesophotic Symbiotic Fungi Isolated from Marine Invertebrates.
PMC - NIH. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
Chemistry Stack Exchange. (2018, February 10). Halogenation of Phenol [closed].
SciSpace. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes.
Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Toxicological Profile for Chlorophenols.
MDPI. (n.d.). Preventing Microbial Infections with Natural Phenolic Compounds.
ResearchGate. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective.
Unknown Source. (n.d.). Phenol reaction.
PMC - PubMed Central. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
Unknown Source. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives.
Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.